8-Methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWGIUSKXZJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540638 | |
| Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-04-9 | |
| Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Methoxyimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the core chemical properties of 8-methoxyimidazo[1,2-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, reactivity, and physicochemical characteristics, alongside relevant experimental methodologies and biological pathway interactions.
Core Chemical and Physical Properties
| Property | Value / Information |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol [1] |
| CAS Number | 100592-04-9[1] |
| Appearance | Typically a solid at room temperature (based on related compounds) |
| Melting Point | Data not available for the specific compound. For comparison, 2-methylimidazo[1,2-a]pyridine has a melting point of 36.0-45.0 °C. |
| Boiling Point | Data not available for the specific compound. Boiling points for various imidazo[1,2-a]pyridine derivatives vary significantly with substitution. |
| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO based on the properties of related structures. |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[3] A general and widely used method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Representative Synthetic Protocol: Synthesis of 3-Formyl-imidazo[1,2-a]pyridines
The following protocol describes a general procedure for the synthesis of 3-formyl-imidazo[1,2-a]pyridines, which can be adapted for the synthesis of various derivatives.
Experimental Protocol:
-
A mixture of an α-bromocinnamaldehyde (0.2 mmol) and a 2-aminopyridine (0.2 mmol) is prepared in DMF (1.5 mL) in a sealed tube.
-
The reaction mixture is stirred in a preheated oil bath at 100 °C for 10 hours under an oxygen atmosphere (1 atm).
-
Upon completion, the reaction is cooled and 5 mL of water is added.
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic extracts are dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired 3-formyl-imidazo[1,2-a]pyridine.[4]
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic system. The reactivity is influenced by the position of the nitrogen atoms and the substituents on the ring. The imidazole part of the fused ring is generally more reactive towards electrophiles than the pyridine part. C-H functionalization reactions, particularly at the C3 position, are common and have been achieved using various methods, including visible light-induced reactions.[5]
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not provided in the search results, the expected chemical shifts can be inferred from data on related derivatives. The proton and carbon NMR chemical shifts are influenced by the electronic environment of the nuclei.[6]
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) |
| Imidazole Protons | ~7.0 - 8.0 |
| Pyridine Protons | ~6.5 - 8.5 |
| Methoxy Protons | ~3.8 - 4.0 |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| Imidazole Carbons | ~110 - 145 |
| Pyridine Carbons | ~110 - 150 |
| Methoxy Carbon | ~55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum of imidazo[1,2-a]pyridine and its derivatives exhibits characteristic absorption bands corresponding to the various functional groups and the aromatic ring system.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=C and C=N (aromatic) | 1400 - 1650 |
| C-O (methoxy) | 1000 - 1300 |
| C-H (methoxy) | 2850 - 2960 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of imidazo[1,2-a]pyridines typically shows a prominent molecular ion peak. The fragmentation patterns are characteristic of the fused ring system and its substituents.[7] For 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation involves the homolytic cleavage of the C-O bond of the phenoxy group.[8]
Involvement in Biological Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to interact with and modulate key cellular signaling pathways implicated in diseases such as cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of this pathway.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation.[10] Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways.[11]
Conclusion
This compound represents a versatile and promising scaffold in the field of chemical and pharmaceutical sciences. Its derivatives have demonstrated a wide array of biological activities, largely through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which is crucial for the rational design and development of novel therapeutic agents and functional materials based on this privileged structure. Further research to elucidate the specific physical and biological properties of the parent this compound molecule will be invaluable to the scientific community.
References
- 1. This compound , 95+% , 100592-04-9 - CookeChem [cookechem.com]
- 2. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. article.sapub.org [article.sapub.org]
- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Core: A Technical Guide to the Structure Elucidation of 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 8-methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry. This document outlines a plausible synthetic route, detailed spectroscopic characterization, and insights into its potential biological significance. The information presented is compiled and extrapolated from literature on closely related analogs and the core imidazo[1,2-a]pyridine structure, offering a robust framework for researchers in the field.
Synthesis and Purification
The synthesis of this compound can be achieved through a well-established cyclization reaction. The proposed synthetic pathway involves the reaction of 2-amino-3-methoxypyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or a bromoacetyl derivative, followed by intramolecular cyclization. A similar synthetic strategy has been successfully employed for related 8-substituted imidazo[1,2-a]pyridines.
A plausible synthetic route starting from 2-amino-3-methoxypyridine is outlined below:
An In-depth Technical Guide to the Synthesis of 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the synthesis of the key precursor, 2-amino-3-methoxypyridine, and outlines the major cyclization strategies to form the imidazo[1,2-a]pyridine core, supported by experimental protocols, quantitative data, and logical diagrams.
Synthesis of the Key Precursor: 2-Amino-3-methoxypyridine
The synthesis of this compound fundamentally relies on the availability of its precursor, 2-amino-3-methoxypyridine. Two principal routes for the preparation of this key intermediate are outlined below.
Route A: From 2-Amino-3-hydroxypyridine
A common and direct method involves the methylation of commercially available 2-amino-3-hydroxypyridine.
Reaction Scheme:
Figure 1: Synthesis of 2-amino-3-methoxypyridine via methylation.
Route B: Multi-step Synthesis from 2,6-Dichloropyridine
An alternative, multi-step synthesis starts from 2,6-dichloropyridine. This pathway involves nitration, selective ammonolysis, methoxylation, and subsequent reduction of the nitro group.
Figure 2: Multi-step synthesis of a precursor to 2-amino-3-methoxypyridine.
Core Synthesis Pathways for this compound
Once 2-amino-3-methoxypyridine is obtained, several established methods for the construction of the imidazo[1,2-a]pyridine ring system can be employed.
Tschitschibabin Reaction
This classical method involves the condensation of a 2-aminopyridine with an α-haloaldehyde or α-haloketone. For the synthesis of unsubstituted at C2 and C3 this compound, an α-haloaldehyde such as bromoacetaldehyde or chloroacetaldehyde is used.
Figure 3: Tschitschibabin synthesis of this compound.
Multicomponent Reactions (MCRs)
MCRs offer an efficient one-pot approach to construct the imidazo[1,2-a]pyridine core with substitution at the C2 and/or C3 positions.
The A³ (Aldehyde-Alkyne-Amine) coupling reaction involves a three-component reaction of 2-amino-3-methoxypyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[1]
References
The Emergence of 8-Substituted Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and development of the 8-substituted imidazo[1,2-a]pyridine core, a scaffold of significant interest to researchers, scientists, and drug development professionals. While specific literature on the discovery of 8-Methoxyimidazo[1,2-a]pyridine is limited, this guide will explore the synthesis, biological activities, and therapeutic potential of this class of compounds, with a focus on the influence of substitutions at the 8-position. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] This guide will delve into the key aspects of its development, providing structured data, detailed experimental protocols, and visualizations of relevant biological pathways.
Synthesis of the 8-Substituted Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry, with several methodologies available.[3][4][5] A common and versatile approach involves the cyclization of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of 8-substituted analogs, the corresponding 3-substituted-2-aminopyridine is the key starting material. For instance, the synthesis of an this compound would logically commence with 2-amino-3-methoxypyridine. While the direct synthesis of 2-amino-3-methoxypyridine is not extensively detailed in the readily available literature, methods for the preparation of similar compounds, such as 2-amino-3-hydroxypyridine, have been described.[6][7]
A generalized synthetic scheme for the preparation of 8-substituted imidazo[1,2-a]pyridines is presented below.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of an 8-substituted imidazo[1,2-a]pyridine, adapted from literature procedures for similar compounds. This protocol is provided for illustrative purposes and may require optimization for specific substrates.
Synthesis of 8-Bromo-imidazo[1,2-a]pyridine (Adapted from the synthesis of 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate derivatives[8])
-
Step 1: Bromination of 2-Aminopyridine. To a solution of 2-aminopyridine in a suitable solvent such as DMF, N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 2-amino-3-bromopyridine, is then isolated by extraction and purified by column chromatography.[8]
-
Step 2: Cyclization. The 2-amino-3-bromopyridine is dissolved in a polar solvent like ethanol. An α-haloketone, such as ethyl 3-bromopyruvate, is added to the solution. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete.[8]
-
Step 3: Work-up and Purification. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8-bromo-imidazo[1,2-a]pyridine derivative.[8]
Biological Activities and Therapeutic Potential
8-Substituted imidazo[1,2-a]pyridines have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas. The nature of the substituent at the 8-position has been shown to be a critical determinant of the compound's biological activity and selectivity.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous cancers.[9][10] Several studies have focused on the development of 8-substituted imidazo[1,2-a]pyridines as potent and selective c-Met inhibitors.[11][12][13] The 8-substituent plays a crucial role in the interaction with the c-Met active site, influencing the compound's potency and selectivity.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of 8-Substituted Imidazo[1,2-a]pyridine Derivatives [11]
| Compound ID | 8-Substituent | c-Met IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) |
| 15a | -H | 28.5 ± 2.1 | 150.3 ± 11.2 |
| 15c | -CF3 | >1000 | >10000 |
| 15e | -Cl | 15.1 ± 1.3 | 98.7 ± 8.5 |
| 15g | -F | 3.9 ± 0.4 | 45.0 ± 3.7 |
| Crizotinib | - | 2.4 ± 0.1 | - |
Data are presented as mean ± SD. EBC-1 is a human non-small-cell lung cancer cell line with c-Met amplification.
The data clearly indicates that a small, electron-withdrawing substituent like fluorine at the 8-position enhances c-Met inhibitory activity.
The following is a generalized protocol for an in vitro c-Met kinase assay, based on commonly used methods such as TR-FRET or luminescence-based assays.[9][10][14][15][16]
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, and a solution of the c-Met enzyme and its substrate (e.g., a poly-Glu-Tyr peptide).
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 8-substituted imidazo[1,2-a]pyridines) in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions, the c-Met enzyme, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For a luminescence-based assay like ADP-Glo™, a reagent is added to convert the ADP produced to a luminescent signal. The luminescence is read on a plate reader.[14][16]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs.[1][17][18] Imidazo[1,2-a]pyridine derivatives, such as the well-known drug Zolpidem, are potent modulators of the GABA-A receptor.[17][18] The substitution pattern on the imidazo[1,2-a]pyridine core, including at the 8-position, is critical for affinity and selectivity for different GABA-A receptor subtypes. For instance, 8-fluoroimidazo[1,2-a]pyridine has been explored as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold in GABA-A receptor modulators.[19]
Table 2: GABA-A Receptor Binding Affinity of a Representative 8-Substituted Imidazo[1,2-a]pyridine Analog [19]
| Compound | Receptor Subtype | Ki (nM) |
| 3-(pyridin-2-yl)-7-(trifluoromethyl)-8-fluoro-imidazo[1,2-a]pyridine | α1β3γ2 | 2.5 |
| α2β3γ2 | 1.8 | |
| α3β3γ2 | 2.1 | |
| α5β3γ2 | 3.4 |
Ki values were determined by radioligand binding assays.
The following is a generalized protocol for a GABA-A receptor binding assay, typically a competitive radioligand binding assay.[1][20][21][22]
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue or from cell lines expressing specific GABA-A receptor subtypes. This involves homogenization of the tissue followed by a series of centrifugation steps to isolate the membrane fraction.[20][22]
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flumazenil) and various concentrations of the test compound.
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value for the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
The 8-substituted imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. While the specific discovery narrative of this compound remains to be fully elucidated in public literature, the extensive research on its analogs highlights the critical role of the 8-position in modulating the biological activity of this privileged core. The structure-activity relationships established for c-Met kinase inhibition and GABA-A receptor modulation provide a solid foundation for the rational design of new and improved drug candidates. Further exploration of the 8-methoxy derivative and other novel 8-substituted analogs is warranted to fully unlock the therapeutic potential of this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 7. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PDSP - GABA [kidbdev.med.unc.edu]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Screening the Biological Activity of 8-Methoxyimidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 8-position has been shown to modulate these activities, often enhancing potency. This technical guide provides an in-depth overview of the biological activity screening of 8-methoxyimidazo[1,2-a]pyridine derivatives, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral properties.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various imidazo[1,2-a]pyridine derivatives, including those with an 8-methoxy substitution, to allow for easy comparison of their biological activities.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-methoxy-2-(4-methylsulfonylphenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | MDA-MB-231 (Breast Cancer) | 30 | [1] |
| SKOV3 (Ovarian Cancer) | 40 | [1] | |
| Compound 6 (an imidazo[1,2-a]pyridine derivative) | A375 (Melanoma) | 9.7 | [2] |
| WM115 (Melanoma) | <12 | [2] | |
| HeLa (Cervical Cancer) | 35.0 | [2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3] |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [4] |
| HS-106 | MCF-7 (Breast Cancer) | < 10 | [4] |
| An imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung Cancer) | 2.8 | [5] |
| A potent dual PI3K/mTOR inhibitor (imidazo[1,2-a]pyridine derivative) | HCT-116 (Colon Cancer) | 0.01 | [6] |
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine amides (IPA-6) | Mycobacterium tuberculosis H37Rv | 0.05 | [7] |
| Imidazo[1,2-a]pyridine amides (IPA-9) | Mycobacterium tuberculosis H37Rv | 0.4 | [7] |
| Imidazo[1,2-a]pyridine sulfonamides (IPS-1) | Mycobacterium tuberculosis H37Rv | 0.4 | [7] |
| Azo-linked imidazo[1,2-a]pyridine derivative (4e) | Gram-positive and Gram-negative strains | 500-1000 | |
| Escherichia coli CTXM (resistant) | 500-700 | ||
| Klebsiella pneumoniae NDM (resistant) | 500-700 | ||
| Imidazopyridine-based derivative (8) | S. aureus | 3.12 | [8] |
Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Virus | EC50 (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-Schiff base derivative (4a) | HIV-1 | 82.02 | [9] |
| HIV-2 | 47.72 | [9] | |
| Imidazo[1,2-a]pyridines (compounds 4, 15, and 21) | Human Cytomegalovirus (HCMV) | Therapeutic Index > 150 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the screening of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, SKOV3, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on signaling pathways.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
In Vitro PI3Kα Kinase Assay
This assay measures the activity of the PI3Kα enzyme and its inhibition by test compounds.
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Add the test compound (at various concentrations) and the PI3Kα enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
-
NF-κB DNA Binding Activity Assay
This ELISA-based assay measures the activation of the NF-κB transcription factor.
-
Materials:
-
Nuclear extracts from treated and untreated cells
-
NF-κB Transcription Factor Assay Kit
-
Microplate reader
-
-
Procedure:
-
Isolate nuclear extracts from cells treated with the this compound derivative and a stimulant (e.g., LPS or TNF-α).
-
Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow the active NF-κB in the extract to bind to the DNA.
-
Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
-
The absorbance is proportional to the amount of NF-κB bound to the DNA.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the biological activity screening of this compound derivatives.
Caption: General experimental workflow for biological activity screening.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methoxyimidazo[1,2-a]pyridine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-methoxyimidazo[1,2-a]pyridine derivatives and their analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological effects, and mechanisms of action, with a focus on their potential as therapeutic agents.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds containing a bridgehead nitrogen atom. The fusion of imidazole and pyridine rings creates a scaffold with unique physicochemical properties, making it a privileged structure in drug discovery. The introduction of a methoxy group at the 8th position of this scaffold has been shown to modulate the biological activity of these derivatives, leading to compounds with potent and selective effects on various cellular targets. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This guide will delve into the quantitative data supporting these activities, the experimental protocols used to elicit these findings, and the signaling pathways through which these compounds exert their effects.
Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 8-methoxy derivatives, the starting material is typically 2-amino-3-methoxypyridine.
A general synthetic approach involves the reaction of 2-amino-3-methoxypyridine with a substituted α-bromoacetophenone in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like sodium bicarbonate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.[1]
Biological Activities and Quantitative Data
This compound derivatives have shown significant potential in several therapeutic areas, most notably in oncology. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activity
These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| MIA | MDA-MB-231 (Breast) | Not specified, but showed dose-dependent cytotoxicity | [2] |
| MIA | SKOV3 (Ovarian) | Not specified, but showed dose-dependent cytotoxicity | [2] |
| Compound 22e | EBC-1 (c-Met addicted) | 0.045 | [3] |
| IP-5 | HCC1937 (Breast) | 45 | [4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4] |
| Compound 6 | A375 (Melanoma) | ~10 | [5] |
| Compound 6 | WM115 (Melanoma) | Not specified | [5] |
| Compound 6 | HeLa (Cervical) | ~35 | [5] |
Kinase Inhibition
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for tumor growth and survival.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3Kα inhibitor | PI3Kα | 2 | [5] |
| Compound 22e | c-Met | 3.9 | [3] |
| PI3K/mTOR inhibitor (7) | PI3K | 0.20 | [6] |
| PI3K/mTOR inhibitor (7) | mTOR | 21 | [6] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in disease.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting the ATP-binding site of PI3K.[5] This inhibition leads to a reduction in the phosphorylation of Akt and mTOR, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[5]
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 8-Methoxyimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Properties
8-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system, which is a prominent scaffold in medicinal chemistry.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Structure | ||
| Figure 1: Chemical Structure of this compound. |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectral data for closely related imidazo[1,2-a]pyridine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
The predicted proton NMR chemical shifts are influenced by the electron-donating methoxy group at the 8-position, which is expected to cause an upfield shift (to lower ppm values) of the protons on the pyridine ring, particularly the adjacent H-7.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.7 | s | - |
| H-3 | 7.2 - 7.4 | s | - |
| H-5 | 7.9 - 8.1 | d | ~ 7.0 |
| H-6 | 6.7 - 6.9 | t | ~ 7.0 |
| H-7 | 6.6 - 6.8 | d | ~ 7.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR chemical shifts are also affected by the substituent. The carbon atom directly attached to the methoxy group (C-8) is expected to show a significant downfield shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 112 - 117 |
| C-7 | 100 - 105 |
| C-8 | 150 - 155 |
| C-9 (bridgehead) | 140 - 145 |
| -OCH₃ | 55 - 60 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the aromatic rings and the methoxy functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | -OCH₃ |
| 1640 - 1580 | C=C and C=N stretch | Imidazo[1,2-a]pyridine ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl ether |
| 1050 - 1000 | C-O-C stretch (symmetric) | Aryl ether |
| 850 - 750 | C-H out-of-plane bend | Aromatic |
Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired via electrospray ionization (ESI), would be expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 149.07 | [M+H]⁺ (protonated molecule) |
| 148.06 | [M]⁺ (molecular ion) |
| 133.04 | [M-CH₃]⁺ (loss of a methyl group) |
| 119.05 | [M-CHO]⁺ (loss of a formyl group) |
| 105.04 | [M-CH₃-CO]⁺ (loss of methyl and carbonyl) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or a Quadrupole mass spectrometer.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the mass of the molecular ion to confirm the molecular weight.
-
For high-resolution mass spectrometry (HRMS), calculate the elemental formula from the accurate mass measurement.
-
Analyze the fragmentation pattern to deduce structural features of the molecule.
-
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their experimental determination. The provided predicted data serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data and compare it with the predictions outlined in this document.
References
An In-Depth Technical Guide on the Mechanism of Action of 8-Methoxyimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has led to the development of drugs with a wide spectrum of therapeutic applications, including anti-ulcer, anticancer, anti-inflammatory, and antituberculosis agents.[3][4][5] This guide focuses on a key class of derivatives, those containing an 8-methoxy (or a related 8-alkoxy) substitution, and elucidates their primary mechanism of action as potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump.
Core Mechanism of Action: Potassium-Competitive Acid Blockade
The principal mechanism of action for many 8-alkoxy-substituted imidazo[1,2-a]pyridines is the reversible inhibition of the gastric H+/K+-ATPase in parietal cells.[6][7] This enzyme is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) from the gastric lumen for protons (H+) from the cytoplasm.[7][8]
Unlike traditional proton pump inhibitors (PPIs) like omeprazole, which form an irreversible covalent bond with the enzyme, these imidazo[1,2-a]pyridine derivatives act as Acid Pump Antagonists or Potassium-Competitive Acid Blockers (P-CABs) .[9][10]
The key features of this mechanism are:
-
Reversible Binding: The inhibition is non-covalent and reversible, allowing for a more controlled and potentially safer modulation of gastric pH.[6][9]
-
K+-Competition: These compounds competitively inhibit the binding of K+ to its site on the luminal (extracytoplasmic) face of the enzyme.[11][12][13]
-
Protonated Active Form: Being weak bases, these compounds accumulate in the acidic environment of the parietal cell's secretory canaliculus. The protonated, positively charged form of the molecule is the active species that binds to the enzyme.[6][8][12]
-
Inhibition of the E2P Conformation: The inhibitor binds with high affinity to the E2P (phosphoenzyme) state of the ATPase, preventing the K+-stimulated dephosphorylation that is essential for completing the pumping cycle and resetting the enzyme.[7][14]
This mode of action results in a rapid onset of acid suppression that does not require the pump to be actively secreting acid, a key difference from traditional PPIs.[7][10]
Signaling Pathway and Molecular Interaction
The diagram below illustrates the mechanism of H+/K+-ATPase inhibition by an 8-methoxyimidazo[1,2-a]pyridine derivative within a gastric parietal cell.
Caption: Inhibition of the gastric proton pump by a P-CAB.
Quantitative Pharmacological Data
The inhibitory potency of imidazo[1,2-a]pyridine derivatives is typically quantified by IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The table below summarizes data for the prototypical compound SCH28080, which features an 8-phenylmethoxy group.
| Compound | Target | Assay Condition | Value Type | Value | Reference |
| SCH28080 | K+/H+-ATPase | Purified enzyme, 5 mM KCl | IC50 | 1.3 µM | [11] |
| SCH28080 | H+/K+-ATPase | Gastric vesicles, pH 7.0 | Ki | 24 nM | [12] |
| SCH28080 | pNPPase Activity | Gastric vesicles, pH 7.0 | Ki | 275 nM | [12] |
Note: pNPPase (p-nitrophenylphosphatase) activity is a partial reaction of the H+/K+-ATPase used to study the K+-dependent dephosphorylation step.
Experimental Protocols
The mechanism of action of these compounds is elucidated through a series of established in vitro and in vivo experiments.
This assay directly measures the enzymatic activity of the proton pump.
Objective: To determine the IC50 or Ki of a test compound against purified H+/K+-ATPase.
Methodology:
-
Preparation of Gastric Vesicles: Hog or rabbit gastric mucosa is homogenized and subjected to differential centrifugation to isolate membrane vesicles rich in H+/K+-ATPase. These vesicles are ion-tight.[6]
-
Enzyme Assay: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP.
-
Vesicles are pre-incubated with the test compound (e.g., an this compound derivative) at various concentrations.
-
The reaction is initiated by adding Mg-ATP and is stimulated by the addition of K+ (typically in the presence of a K+ ionophore like valinomycin to allow K+ access to the luminal side).
-
The reaction is stopped after a defined period (e.g., 10-20 minutes) with a quenching agent like trichloroacetic acid.
-
The amount of liberated Pi is determined colorimetrically.
-
-
Data Analysis: The inhibition of K+-stimulated ATPase activity is calculated relative to a vehicle control. IC50 values are determined by plotting percent inhibition against compound concentration. Kinetic studies, varying the concentration of K+, are performed to confirm competitive inhibition.[11]
This assay measures the functional consequence of pump inhibition.
Objective: To assess the compound's ability to inhibit acid accumulation in a more physiologically relevant system.
Methodology:
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit stomach by collagenase digestion.
-
Measurement of Acid Accumulation: The accumulation of a weak base probe, such as aminopyrine labeled with ¹⁴C ([¹⁴C]aminopyrine), is used as an index of the intraglandular acidic space.
-
Glands are stimulated with agents like histamine or dibutyryl-cAMP.
-
The glands are then incubated with the test compound and [¹⁴C]aminopyrine.
-
After incubation, the glands are separated from the medium by centrifugation, and the radioactivity in the pellet is measured by liquid scintillation counting.
-
-
Data Analysis: A decrease in the accumulation of [¹⁴C]aminopyrine in the presence of the test compound indicates inhibition of acid secretion.
Experimental & Drug Discovery Workflow
The development of a novel P-CAB from the this compound class follows a structured workflow from initial screening to preclinical evaluation.
Caption: Drug discovery workflow for novel P-CABs.
Alternative Mechanisms of Action
While H+/K+-ATPase inhibition is the most prominent mechanism for this class of compounds in the context of gastrointestinal research, the versatile imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic targets. It is crucial for drug development professionals to consider potential off-target effects or opportunities for repurposing.
-
Anticancer Activity: Certain derivatives have been shown to inhibit the AKT/mTOR signaling pathway, induce cell cycle arrest, and promote apoptosis in cancer cell lines.[15] Others have been developed as covalent inhibitors targeting the KRAS G12C mutation.[16]
-
Anti-inflammatory Effects: Revaprazan, a P-CAB, has demonstrated anti-inflammatory properties by inhibiting Helicobacter pylori-induced COX-2 expression through the inactivation of Akt and NF-κB signaling.[17][18]
-
Antituberculosis Activity: Novel derivatives have been identified that target essential enzymes in Mycobacterium tuberculosis, such as QcrB (a component of the electron transport chain) and pantothenate synthetase.[19]
These alternative mechanisms highlight the chemical tractability and broad biological potential of the imidazo[1,2-a]pyridine core structure.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]
- 10. What is Revaprazan Hydrochloride used for? [synapse.patsnap.com]
- 11. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of a K(+)-competitive inhibitor, a substituted imidazo[1,2a] pyridine, with the phospho- and dephosphoenzyme forms of H+, K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
In Silico Modeling of 8-Methoxyimidazo[1,2-a]pyridine Interactions: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The addition of a methoxy group at the 8-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of 8-methoxyimidazo[1,2-a]pyridine derivatives with their biological targets, aimed at researchers, scientists, and drug development professionals.
Core Concepts in In Silico Modeling
In silico modeling, or computer-aided drug design (CADD), plays a pivotal role in modern drug discovery by predicting the interaction between a small molecule (ligand) and a macromolecular target (receptor). This approach accelerates the identification of lead compounds and optimizes their properties, reducing the time and cost of drug development. Key in silico techniques applied to imidazo[1,2-a]pyridine derivatives include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations.
Molecular Targets and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antituberculosis, and antiviral agents.[1][3][4] A significant focus of research has been on their role as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]
Below is a diagram illustrating the general PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based anticancer agents.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Another significant area of investigation for imidazo[1,2-a]pyridines is in the treatment of tuberculosis, where they have been shown to target enzymes such as F1F0 ATP synthase and pantothenate synthetase in Mycobacterium tuberculosis.[6][7]
Experimental Protocols and Methodologies
A typical in silico workflow for the investigation of novel this compound derivatives involves several key steps, from initial library design to the prediction of biological activity and pharmacokinetic properties.
Caption: A general experimental workflow for the in silico design and evaluation of novel drug candidates.
Detailed Methodologies:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For imidazo[1,2-a]pyridine derivatives, docking studies have been crucial in understanding their binding modes within the ATP-binding pocket of kinases or the active sites of microbial enzymes.[5][7] The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a docking program (e.g., AutoDock, Glide) is used to calculate the binding affinity (docking score).[8][9]
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties. For imidazo[1,2-a]pyridines, these models help in identifying the key structural features required for potent activity.[10] A common approach involves generating a common pharmacophore hypothesis, which defines the essential steric and electronic features for binding, and then using this to align the molecules for CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis).[10]
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding interactions and any conformational changes that may occur upon ligand binding. For imidazo[1,2-a]pyridine derivatives, MD simulations can validate the docking poses and provide a more accurate estimation of the binding free energy.[10]
-
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models, such as those based on Lipinski's Rule of Five, are used to predict the druglikeness of novel imidazo[1,2-a]pyridine derivatives early in the design process.[11]
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data from in silico and in vitro studies of imidazo[1,2-a]pyridine derivatives, providing a basis for comparison and further design.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Target Pathway |
| HB9 | A549 (Lung Cancer) | 50.56 | Not specified |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | Not specified |
| Cisplatin (Reference) | A549 (Lung Cancer) | 53.25 | DNA damage |
| Cisplatin (Reference) | HepG2 (Liver Carcinoma) | 54.81 | DNA damage |
Data sourced from a study on novel imidazo[1,2-a]pyridine hybrids.[9]
Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | MIC90 (µM) | Cytotoxicity (Cell Line) |
| Derivative 29 | Mtb pantothenate synthetase | 4.53 | Non-toxic (RAW 264.7) |
| Compound 6 | QcrB | 0.004 | Not specified |
| Compound 8 | Extracellular Mtb | 0.0009 | Not specified |
| Compound 8 | Intracellular Mtb | 0.00045 | Not specified |
Data compiled from studies on imidazo[1,2-a]pyridine analogues as antituberculosis agents.[6]
Table 3: In Silico Molecular Docking Scores of Imidazo[1,2-a]pyridine Hybrids
| Compound | Target | Docking Score (S score, Kcal/mol) | RMSD (Å) |
| HB1 | Human LTA4H (3U9W) | Not specified | 1.049 |
| HB7 | Human LTA4H (3U9W) | -11.237 | Not specified |
| Original Ligand | Human LTA4H (3U9W) | -6.908 | Not specified |
Data from a molecular docking simulation of novel imidazo[1,2-a]pyridine hybrids.[8][9]
Conclusion
In silico modeling provides a powerful and indispensable toolkit for the rational design and development of novel this compound-based therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations, researchers can gain deep insights into the molecular interactions driving biological activity, leading to the identification of more potent and selective drug candidates. The continued application and refinement of these computational methods will undoubtedly accelerate the discovery of new medicines based on this versatile scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of 8-Methoxyimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous clinically used drugs and investigational agents. This technical guide focuses on the pharmacological profile of a specific derivative, 8-Methoxyimidazo[1,2-a]pyridine. While direct and extensive research on this particular compound is limited in publicly available literature, this document synthesizes the known biological activities of the broader imidazo[1,2-a]pyridine class and its closely related 8-substituted analogs to project a probable pharmacological profile. This guide covers potential mechanisms of action, relevant signaling pathways, and generalized experimental protocols for its evaluation, providing a foundational resource for researchers interested in this compound and its derivatives.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities.[1][2] This scaffold is present in several marketed drugs, highlighting its therapeutic potential across various disease areas.[2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine nucleus make it an attractive starting point for the design of novel therapeutic agents.
Projected Pharmacological Profile of this compound
Based on the pharmacological activities of structurally related imidazo[1,2-a]pyridine derivatives, this compound is anticipated to exhibit activity in the following areas:
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer properties.[1][4][5][6] A key mechanism of action for this class of compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in various cancers.[3][7] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR.[7] It is plausible that this compound could also exhibit inhibitory activity against this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound 6 | 2,7-dimethyl-3-[(4-chlorophenyl)diazenyl] | A375 (Melanoma) | 9.7 | [3] |
| Compound 6 | 2,7-dimethyl-3-[(4-chlorophenyl)diazenyl] | WM115 (Melanoma) | 12.3 | [3] |
| Compound 6 | 2,7-dimethyl-3-[(4-chlorophenyl)diazenyl] | HeLa (Cervical) | 35.0 | [3] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivative | A549 (Lung) | 50.56 | [4] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivative | HepG2 (Liver) | 51.52 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties.
The STAT3 and NF-κB signaling pathways are critical mediators of the inflammatory response. Studies on an 8-methyl-imidazo[1,2-a]pyridine derivative have demonstrated its ability to suppress these pathways, leading to a reduction in pro-inflammatory mediators. It is hypothesized that this compound may exert similar effects.
Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for the pharmacological evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
This assay measures the direct inhibitory effect of a compound on a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human PI3Kα), substrate (e.g., PIP2), and ATP.
-
Compound Addition: Add serial dilutions of this compound to the assay plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature.
-
Detection: Stop the reaction and add detection reagents (e.g., HTRF antibodies for detecting the product, PIP3).
-
Signal Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which can help elucidate the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, p53, p21).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Synthesis
The synthesis of this compound can be achieved through several established methods for the construction of the imidazo[1,2-a]pyridine scaffold. A common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For this compound, the starting materials would be 2-amino-3-methoxypyridine and a suitable α-haloketone.
Conclusion
While specific pharmacological data for this compound is not extensively documented, the well-established biological activities of the imidazo[1,2-a]pyridine scaffold and its derivatives provide a strong rationale for its investigation as a potential therapeutic agent. Its projected activities as an inhibitor of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, make it a compelling candidate for further preclinical evaluation in oncology and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for initiating such investigations. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methoxyimidazo[1,2-a]pyridine: An Exploration of Potential Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. Despite extensive searches, no specific biological activity data or identified therapeutic targets for 8-methoxyimidazo[1,2-a]pyridine were found in the public domain. Therefore, this guide focuses on the broader class of imidazo[1,2-a]pyridine derivatives, inferring potential applications for the 8-methoxy analog based on the activities of structurally related compounds. The presented quantitative data and experimental protocols are derived from studies on various imidazo[1,2-a]pyridine derivatives and should be considered as a general framework for the investigation of new compounds within this class.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1][2] Its versatile synthetic accessibility and diverse pharmacological activities have made it an attractive starting point for the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a wide range of biological effects, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties.[2][4] This guide consolidates the existing knowledge on the potential therapeutic targets of imidazo[1,2-a]pyridine derivatives, with a particular focus on oncology, and provides detailed experimental methodologies to facilitate further research into compounds such as this compound.
Potential Therapeutic Targets in Oncology
The primary therapeutic area of interest for imidazo[1,2-a]pyridine derivatives is oncology. Several key signaling pathways and protein targets implicated in cancer progression have been identified as being modulated by this class of compounds.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Several studies have reported the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against components of this pathway.
dot
Figure 1: Imidazo[1,2-a]pyridine derivatives targeting the PI3K/AKT/mTOR pathway.
KRAS G12C
Mutations in the KRAS gene are among the most common drivers of human cancers. The KRAS G12C mutation, in particular, has been a challenging target for drug development. Recently, novel covalent inhibitors have been developed that specifically target this mutant protein. The imidazo[1,2-a]pyridine scaffold has been explored for the development of such covalent KRAS G12C inhibitors.
dot
Figure 2: Covalent inhibition of mutant KRAS G12C by imidazo[1,2-a]pyridine derivatives.
Other Kinase Targets
The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for a variety of other protein kinases implicated in cancer, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and survival.
-
c-KIT: A receptor tyrosine kinase, mutations of which are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[5]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated in cancer.
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines and protein targets. It is important to reiterate that this data is not for this compound but for other compounds within the same chemical class.
| Compound/Derivative Class | Target/Cell Line | Activity (IC50) | Reference |
| Imidazo[1,2-a]pyridine-based | PI3Kα | 2 nM | [6] |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | Potent and selective | |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Nanomolar range | [5] |
| Imidazo[1,2-a]pyridine derivatives | A375 (Melanoma) | 9.7 to >50 µM | [6] |
| Imidazo[1,2-a]pyridine derivatives | HeLa (Cervical Cancer) | 35.0 to >50 µM | [6] |
| 8-Morpholinoimidazo[1,2-a]pyrazine derivatives | A549, PC-3, MCF-7 | 6.39 to 74.9 µM |
Experimental Protocols
To facilitate the investigation of this compound and other novel derivatives, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
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// Workflow Steps step1 [label="1. Seed cells in a\n96-well plate"]; step2 [label="2. Treat with compound\n(e.g., this compound)"]; step3 [label="3. Incubate for\n24-72 hours"]; step4 [label="4. Add MTT reagent"]; step5 [label="5. Incubate for\n2-4 hours"]; step6 [label="6. Solubilize formazan\ncrystals"]; step7 [label="7. Measure absorbance\nat 570 nm"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; }
Figure 4: Step-by-step workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-mTOR (Ser2448), and their total protein counterparts)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins of interest (e.g., total AKT, total mTOR) and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While specific biological data for this compound is currently unavailable, the extensive research on related derivatives suggests that its potential therapeutic targets may include key components of the PI3K/AKT/mTOR and KRAS signaling pathways, as well as other cancer-related kinases. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other novel analogs. Further investigation is warranted to elucidate the specific mechanism of action and therapeutic potential of this and other understudied derivatives of the versatile imidazo[1,2-a]pyridine scaffold.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
Methodological & Application
Synthesis of 8-Methoxyimidazo[1,2-a]pyridine step-by-step protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 8-methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol outlined below is based on the well-established Tschitschibabin reaction, a robust and widely utilized method for the preparation of imidazo[1,2-a]pyridines.
Introduction
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry. Their unique structural features allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The methoxy substituent at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This protocol details a reliable method for the synthesis of this compound, starting from commercially available precursors.
Reaction Principle
The synthesis of this compound is achieved through the condensation and subsequent cyclization of 2-amino-3-methoxypyridine with an α-haloaldehyde, typically chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-methoxypyridine by the α-haloaldehyde, forming a pyridinium salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Amino-3-methoxypyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-methoxypyridine (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add sodium bicarbonate (2.0-3.0 eq). This is followed by the slow, dropwise addition of chloroacetaldehyde (1.1-1.5 eq, 50% aqueous solution). Note: If using bromoacetaldehyde diethyl acetal, an acidic workup step will be required to hydrolyze the acetal to the aldehyde.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Value |
| Starting Materials | 2-Amino-3-methoxypyridine |
| Chloroacetaldehyde (50% aq. soln.) | |
| Reagents & Solvents | Sodium bicarbonate, Ethanol |
| Reaction Temperature | 78-80 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-90% |
| Purification Method | Silica Gel Column Chromatography |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Chloroacetaldehyde is toxic and corrosive; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. The described procedure is based on a classic synthetic transformation and can be readily implemented in a standard organic chemistry laboratory. By following this guide, researchers can efficiently access this important heterocyclic compound for further investigation.
8-Methoxyimidazo[1,2-a]pyridine: A Versatile Fluorescent Probe for Research and Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-methoxyimidazo[1,2-a]pyridine scaffold is a promising fluorophore for the development of novel fluorescent probes. Its inherent photophysical properties, including strong fluorescence and good photostability, make it an attractive candidate for a wide range of applications in chemical biology, materials science, and drug discovery. The electron-donating methoxy group at the 8-position can enhance the fluorescence quantum yield and modulate the emission wavelength, making it a key substituent for designing sensitive and selective probes.[1]
These probes have demonstrated utility in the detection of various analytes, including metal ions and pH, as well as in cellular imaging.[2][3] Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with some derivatives showing potential as therapeutic agents, opening the door for the development of theranostic tools.
Key Applications
-
Sensing of Metal Ions: this compound derivatives can be functionalized to act as selective chemosensors for various metal ions, such as Fe³⁺, Hg²⁺, and Zn²⁺. The binding of the metal ion to the probe can induce a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength, allowing for quantitative detection.
-
pH Sensing: The fluorescence of certain this compound derivatives is sensitive to changes in pH, making them suitable for monitoring pH in biological systems and industrial processes.
-
Bioimaging: The favorable photophysical properties and cell permeability of these probes enable their use in fluorescence microscopy for visualizing cellular structures and processes. Specific derivatives have been shown to accumulate in mitochondria, allowing for the monitoring of mitochondrial health.[4]
-
Theranostics: The dual functionality of some imidazo[1,2-a]pyridine derivatives as both imaging agents and potential therapeutics makes them valuable for developing theranostic agents that can simultaneously diagnose and treat diseases like cancer.[4]
Quantitative Data
The following tables summarize the quantitative data for various fluorescent probes based on the imidazo[1,2-a]pyridine scaffold. It is important to note that the specific substitution pattern significantly influences the photophysical properties.
Table 1: Photophysical Properties of Methoxy-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| 7-methyl-2-(4'-methoxyphenyl)imidazo[1,2-a]pyridine | 320 | 380 | 0.68 | Ethanol | [5] |
| 2-(4'-methoxyphenyl)imidazo[1,2-a]pyridine | Not Specified | 381 | 0.78 | Ethanol | [6] |
| Fused imidazo[1,2-a]pyridine with p-methoxyphenyl | 365 | Not Specified | Not Specified | H₂O:EtOH (8:2) | [2] |
Table 2: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Probes for Analyte Detection
| Probe Derivative | Analyte | Detection Limit | Response Type | Solvent/Medium | Reference |
| Fused imidazo[1,2-a]pyridine with p-methoxyphenyl | Fe³⁺ | 4.0 ppb | Turn-on | H₂O:EtOH (8:2) | [2] |
| Fused imidazo[1,2-a]pyridine with p-methoxyphenyl | Hg²⁺ | 1.0 ppb | Turn-off | H₂O:EtOH (8:2) | [2] |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg²⁺ | Not Specified | Turn-on | Not Specified | [3] |
| Imidazo[1,2-a]pyridine-based probe | Zn²⁺ | 6.8 x 10⁻⁸ M | Turn-on | C₂H₅OH–H₂O (9:1) | [7][8] |
| Imidazo[1,2-a]pyridine-based AIE probe | H₂O₂ | 49.74 nM | Turn-on | 10% MeCN in H₂O | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-8-methoxyimidazo[1,2-a]pyridines
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for various substituted aryl groups.
Materials:
-
2-Amino-3-methoxypyridine
-
Substituted α-bromoacetophenone
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (optional)
Procedure:
-
Dissolve 2-amino-3-methoxypyridine (1 equivalent) and the appropriate α-bromoacetophenone (1 equivalent) in ethanol.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or by the addition of water.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Detection of Metal Ions
This protocol provides a general procedure for evaluating the performance of an this compound-based fluorescent probe for the detection of a specific metal ion.
Materials:
-
This compound-based fluorescent probe
-
Stock solutions of various metal salts (e.g., nitrates or chlorides)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).
-
Working Solutions: In a quartz cuvette, add the appropriate volume of buffer solution. Then, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Fluorescence Measurement: Record the fluorescence spectrum of the probe solution.
-
Titration: Add increasing concentrations of the target metal ion to the cuvette and record the fluorescence spectrum after each addition. Allow for a short incubation time if necessary.
-
Selectivity Test: Repeat the measurement with other metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.
Protocol 3: Cellular Imaging with this compound Probes
This protocol outlines a general procedure for using a fluorescent probe for imaging in live cells.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-based fluorescent probe
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe at a suitable concentration (e.g., 1-10 µM in serum-free medium) for a specific duration (e.g., 30 minutes) at 37°C.
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and observe them under a fluorescence microscope using the appropriate filter set for the probe's excitation and emission wavelengths.
-
(Optional) Analyte Detection: To detect intracellular analytes, cells can be pre-treated with the analyte before or after probe loading, and the change in fluorescence can be monitored.
Potential Signaling Pathway Interaction
Imidazo[1,2-a]pyridine derivatives have been reported to interact with various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. This suggests the potential for developing dual-action probes that can both visualize and therapeutically target these pathways.
This diagram illustrates how an imidazo[1,2-a]pyridine derivative could potentially inhibit key kinases in the PI3K/Akt/mTOR pathway, leading to a reduction in cell growth and survival. This highlights the theranostic potential of this class of compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 7. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Methoxyimidazo[1,2-a]pyridine and its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 8-Methoxyimidazo[1,2-a]pyridine and its structural analogs in cancer cell line research. The information compiled from various studies highlights the potential of this scaffold in oncology drug discovery, focusing on its mechanism of action, effects on cellular pathways, and methodologies for its evaluation.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Derivatives of this scaffold have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[2][3] The mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Disclaimer: The majority of the available research has been conducted on a variety of imidazo[1,2-a]pyridine derivatives. While the 8-methoxy substitution is a part of this broader class, the specific quantitative data and some mechanistic details presented herein are derived from studies on these related analogs. These findings provide a strong indication of the potential activities of this compound, but direct experimental validation is recommended.
Data Presentation: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines, as reported in the literature. This data provides a comparative view of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [1][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1][4] |
| Compound with 3-methoxyphenyl moiety | MCF-7 | Breast Cancer | 2.55 | [5] |
| Compound with 3-methoxyphenyl moiety | HeLa | Cervical Cancer | 3.89 | [5] |
| Thiazole substituted imidazo[1,2-a]pyridine | A375 | Melanoma | 0.14 | [6] |
| Thiazole substituted imidazo[1,2-a]pyridine | HeLa | Cervical Cancer | 0.21 | [6] |
| Imidazo[1,2-a]pyridine 5 | A375, WM115, HeLa | Melanoma, Cervical | 9.7 - 44.6 | [6] |
| Imidazo[1,2-a]pyridine 6 | A375, WM115, HeLa | Melanoma, Cervical | 9.7 - 44.6 | [6] |
| Imidazo[1,2-a]pyridine 7 | A375, WM115, HeLa | Melanoma, Cervical | 9.7 - 44.6 | [6] |
| HB9 | A549 | Lung Cancer | 50.56 | [7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [7] |
| La23 | HeLa | Cervical Cancer | 15.32 | [8][9] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
A prominent mechanism of action for many imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K/Akt/mTOR pathway.[6] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively halt uncontrolled cell growth and induce apoptosis.[6][10]
Induction of Apoptosis
A key outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.[2][8] This is often mediated through both the intrinsic (mitochondrial) and extrinsic pathways. Studies have shown an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspases (caspase-3, -7, -8, and -9), and a decrease in the anti-apoptotic protein Bcl-2.[1][10] Some derivatives also induce apoptosis through a p53-mediated mechanism.[4][8]
Cell Cycle Arrest
Treatment with imidazo[1,2-a]pyridine derivatives has been observed to cause cell cycle arrest, primarily at the G2/M phase.[3] This is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[4][10] By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.
Materials:
-
Cell culture plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bax, Bcl-2, caspases, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on its derivatives demonstrate potent cytotoxic effects across a range of cancer cell lines, mediated through the induction of apoptosis and cell cycle arrest via modulation of key oncogenic signaling pathways. The protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the specific molecular targets and in vivo efficacy of these compounds to advance them in the drug development pipeline.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for 8-Methoxyimidazo[1,2-a]pyridine in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of heterocyclic compounds in the field of tuberculosis (TB) drug discovery. These compounds have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). A key target for many IP derivatives is the ubiquinol-cytochrome c reductase (QcrB), a crucial component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in Mtb. The 8-methoxy substituted imidazo[1,2-a]pyridine scaffold is a subject of interest for further optimization and development due to the favorable physicochemical properties imparted by the methoxy group.
These application notes provide a comprehensive overview of the use of 8-methoxyimidazo[1,2-a]pyridine derivatives in TB research, including their mechanism of action, synthesis, and detailed protocols for in vitro evaluation.
Mechanism of Action: Targeting QcrB
Imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of QcrB, a subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of M. tuberculosis.[1][2] Inhibition of QcrB disrupts the transfer of electrons from menaquinol to cytochrome c, thereby halting ATP synthesis and leading to bacterial cell death. This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making IPs attractive candidates for treating drug-resistant TB.[3]
The proposed interaction involves the binding of the imidazo[1,2-a]pyridine core within a hydrophobic pocket of the QcrB subunit, leading to conformational changes that block the quinol oxidation (Qo) site.
Data Presentation
Table 1: In Vitro Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Substitution Pattern | MIC (µM) vs. Mtb H37Rv | MIC (µM) vs. MDR-TB | MIC (µM) vs. XDR-TB | Reference |
| Compound A | 2,7-dimethyl | 0.4 - 1.9 | 0.07 - 2.2 | 0.07 - 0.14 | [4] |
| Compound B | 2,6-dimethyl, N-(2-phenoxyethyl) | 0.069 - 0.174 | Active | Not Reported | [4] |
| Compound 15 | Imidazo[1,2-a]pyridinecarboxamide | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [5] |
| Compound 16 | Imidazo[1,2-a]pyridinecarboxamide | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | [5] |
MDR-TB: Multidrug-resistant Tuberculosis; XDR-TB: Extensively drug-resistant Tuberculosis.
Table 2: Cytotoxicity of Representative Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| Compound A | VERO | >128 | >67 - >1828 | [4] |
| Compound 15 | Vero | >100 | >526 - >1000 | [5] |
| Compound 16 | Vero | >100 | >526 - >1000 | [5] |
Experimental Protocols
Synthesis of this compound-3-carboxamide (General Procedure)
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides typically involves a multi-step process. A general synthetic route is outlined below.
Step 1: Synthesis of Ethyl this compound-2-carboxylate
-
To a solution of 2-amino-3-methoxypyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of an α-halo-α-ketoester (e.g., ethyl bromopyruvate).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound-2-carboxylic acid
-
Dissolve the ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the carboxylic acid.
Step 3: Amide Coupling to form this compound-3-carboxamide
-
To a solution of the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).
-
Stir the mixture for a few minutes, then add the desired amine.
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol for In Vitro Antitubercular Activity (MIC Determination) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
This compound test compound
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Prepare serial dilutions of the this compound compound in 7H9 broth in a 96-well plate.
-
Prepare a culture of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.
-
Inoculate each well of the microplate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add Alamar Blue and resazurin solutions to each well.
-
Incubate for another 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the compound dilutions. Include vehicle controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).
Conclusion
The this compound scaffold represents a promising area for the development of novel anti-tuberculosis agents. The established mechanism of action targeting QcrB provides a solid foundation for further structure-activity relationship studies. The detailed protocols provided herein offer a standardized approach for the synthesis and in vitro evaluation of these compounds, facilitating the identification of potent and selective drug candidates for the treatment of tuberculosis. Further research is warranted to synthesize and evaluate specific 8-methoxy derivatives to fully elucidate their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: 8-Methoxyimidazo[1,2-a]pyridine in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Among its derivatives, 8-methoxyimidazo[1,2-a]pyridine has emerged as a particularly valuable building block for the development of novel therapeutics, most notably as potent inhibitors of critical cellular signaling pathways implicated in cancer.
This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its application in the discovery of kinase inhibitors.
Application in Cancer Therapy: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research highlights the utility of the imidazo[1,2-a]pyridine core in the design of inhibitors for the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4][5] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[4][6] Derivatives of this compound have been instrumental in the development of potent and selective PI3K/mTOR dual inhibitors.[3][4]
The general mechanism of action for these inhibitors involves binding to the ATP-binding site of PI3K and/or mTOR, thereby blocking their kinase activity. This inhibition leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[2]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Quantitative Data: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.
| Compound ID | Target | IC₅₀ (nM)[4][6] | Cell Line | GI₅₀ (µM) | Reference |
| Compound A | PI3Kα | 0.20 | HCT-116 | 0.01 | [4][6] |
| mTOR | 21 | ||||
| Compound B | PI3Kα | 1.25 (µM) | A549, PC-3, MCF-7 | >10 | [7] |
| Compound C | PI3Kα | 2 | T47D | >10 | [2] |
Experimental Protocols
The C-3 position of the imidazo[1,2-a]pyridine ring is highly amenable to functionalization, providing a key handle for the synthesis of diverse libraries of compounds.[8][9] Below are representative protocols for the synthesis of the this compound core and its subsequent C-3 functionalization.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.
Workflow for the Synthesis of this compound
Synthesis of the core scaffold.
Materials:
-
2-Amino-3-methoxypyridine
-
Chloroacetaldehyde (50% wt. in H₂O) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-3-methoxypyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: C-3 Arylation of this compound (Representative Suzuki Coupling)
This protocol provides a general method for the C-3 arylation of the imidazo[1,2-a]pyridine core, a key step in the synthesis of many biologically active derivatives. First, a halogen is introduced at the C-3 position, followed by a palladium-catalyzed cross-coupling reaction.
Workflow for C-3 Arylation
C-3 Functionalization Workflow.
Part A: 3-Bromo-8-methoxyimidazo[1,2-a]pyridine
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-bromo-8-methoxyimidazo[1,2-a]pyridine.
Part B: 3-Aryl-8-methoxyimidazo[1,2-a]pyridine
Materials:
-
3-Bromo-8-methoxyimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine 3-bromo-8-methoxyimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to obtain the desired 3-aryl-8-methoxyimidazo[1,2-a]pyridine.
These protocols provide a foundation for the synthesis of a wide range of this compound derivatives for evaluation in drug discovery programs. The versatility of the C-3 position allows for the introduction of various substituents to explore structure-activity relationships and optimize pharmacokinetic properties.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-Methoxyimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for conducting high-throughput screening (HTS) campaigns to identify and characterize novel 8-Methoxyimidazo[1,2-a]pyridine derivatives targeting key protein families implicated in a multitude of disease states. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against kinases, phosphodiesterases (PDEs), and G-protein coupled receptors (GPCRs). The following sections detail robust, miniaturizable assays suitable for screening large compound libraries against these target classes.
Application Note 1: Kinase Inhibition Screening
Principle: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in oncology. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα. This protocol describes a luminescence-based biochemical assay, ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A reduction in the luminescent signal in the presence of a test compound indicates inhibition of the target kinase.
Kinase Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of test compounds.
HTS Workflow for Kinase Inhibition
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition HTS assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Purified Kinase (e.g., PI3Kα)
-
Kinase Substrate (e.g., PIP2:PS lipid vesicles for PI3K)
-
Ultra-Pure ATP
-
This compound derivatives and control compounds
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 2.5 µL of test compound dilutions or vehicle control (e.g., DMSO) into the appropriate wells of the 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate mixture (prepared in Kinase Reaction Buffer) to all wells. The optimal kinase concentration should be predetermined to yield 10-30% ATP-to-ADP conversion.
-
Reaction Initiation: Initiate the kinase reactions by adding 5 µL of a 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Signal Development Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine IC₅₀ values by fitting the data to a dose-response curve.
Representative HTS Data
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| MIP-01 | PI3Kα | 0.67 | |
| MIP-02 | PI3Kα | 0.0018 | |
| MIP-03 | Akt1 | 0.85 | |
| MIP-04 | mTOR | 9.7 |
Application Note 2: Phosphodiesterase (PDE) Inhibition Screening
Principle: Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. Inhibition of specific PDEs, such as PDE4, increases intracellular cAMP levels, modulating downstream signaling pathways involved in inflammation and neuronal function. A Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay is a common HTS format for measuring cAMP levels. In this assay, cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP due to PDE inhibition leads to a decrease in the HTRF signal.
PDE Signaling Pathway Diagram
Application Notes and Protocols for Radiolabeling 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the radiolabeling of 8-Methoxyimidazo[1,2-a]pyridine with common radioisotopes used in molecular imaging: Carbon-11 ([11C]), Fluorine-18 ([18F]), and Iodine-125 ([125I]). These protocols are compiled and adapted from established methods for radiolabeling analogous imidazo[1,2-a]pyridine structures.
Introduction
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Radiolabeled versions of this molecule are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling non-invasive study of biological processes and drug pharmacokinetics. This application note details the necessary precursors, materials, and step-by-step procedures for the synthesis of radiolabeled this compound.
Radiolabeling Protocols
Carbon-11 Labeling via N-Methylation
This protocol is adapted from the N-11C-methylation of a piperazine moiety on an imidazo[1,2-a]pyridine derivative.[1][2] For this compound, a suitable precursor would be required, such as one with a demethylated methoxy group or an alternative site for methylation. Assuming an appropriate N-demethylated precursor, the following protocol can be applied.
Experimental Protocol:
-
Precursor Synthesis: Synthesize the N-demethylated precursor of the target this compound derivative. The synthesis of a similar precursor involved multiple steps including cyclization and coupling reactions.[1]
-
[11C]Methyl Triflate Production: Produce [11C]methyl triflate ([11C]CH3OTf) from [11C]CO2, which is generated via the 14N(p,α)11C nuclear reaction in a cyclotron.[1][3]
-
Radiolabeling Reaction:
-
Dissolve the N-demethylated precursor (approximately 1 mg) in a suitable solvent such as acetonitrile (300 µL) in a reaction vessel.
-
Bubble the gaseous [11C]methyl triflate through the solution at room temperature.
-
Seal the vessel and heat at 80°C for 5 minutes.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
Collect the radioactive fraction corresponding to the [11C]-labeled product.
-
Reformulate the product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies using solid-phase extraction (SPE).[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 40-50% | [1] |
| Radiochemical Purity | >98% | Assumed based on standard practices |
| Specific Activity | >37 GBq/µmol | Assumed based on typical [11C] productions |
Radiolabeling Workflow for [11C]this compound
Caption: Workflow for the Carbon-11 labeling of this compound.
Fluorine-18 Labeling via Nucleophilic Substitution
This protocol is based on the [18F]fluorination of tosylate precursors of imidazo[1,2-a]pyridine derivatives.[4][5][6] A suitable precursor for this compound would have a leaving group, such as a tosylate, attached to an alkyl chain.
Experimental Protocol:
-
Precursor Synthesis: Synthesize a tosylated precursor, for example, 2-(8-methoxyimidazo[1,2-a]pyridin-X-yl)ethyl 4-methylbenzenesulfonate, where 'X' is a suitable position for substitution.
-
[18F]Fluoride Production and Activation:
-
Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction.
-
Trap the [18F]fluoride on an anion exchange cartridge.
-
Elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Dry the [18F]fluoride/K222 complex by azeotropic distillation with acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (1-5 mg) in anhydrous dimethyl sulfoxide (DMSO).
-
Add the dried [18F]fluoride/K222 complex to the precursor solution.
-
Heat the reaction mixture at 120-150°C for 10-15 minutes. Microwave irradiation can also be used to shorten the reaction time.[7]
-
-
Purification:
-
Cool the reaction vessel and dilute the mixture with water.
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the radioactive peak corresponding to the [18F]-labeled product.
-
Remove the HPLC solvent under a stream of nitrogen and reformulate in a suitable solvent for injection.
-
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 50-85% | [5] |
| Radiochemical Purity | >99% | Assumed based on standard practices |
| Specific Activity | >74 GBq/µmol | Assumed based on typical [18F] productions |
Radiolabeling Workflow for [18F]this compound
Caption: Workflow for the Fluorine-18 labeling of this compound.
Iodine-125 Labeling via Electrophilic Substitution
This protocol is adapted from the radioiodination of imidazo[1,2-a]pyridine and its derivatives.[8][9] Direct electrophilic radioiodination of the electron-rich imidazo[1,2-a]pyridine ring system is a feasible approach. The C3 position is often susceptible to electrophilic substitution.[8][10]
Experimental Protocol:
-
Precursor: 8-Methoxy-2-phenylimidazo[1,2-a]pyridine can be used as the precursor for iodination at the C3 position.[8]
-
Radioiodination Reagents:
-
Radiolabeling Reaction (Iodogen Method):
-
Coat a reaction vial with Iodogen (100 µg in dichloromethane, then evaporate the solvent).
-
Add a solution of the precursor (0.1-0.5 mg) in ethanol (200 µL) to the Iodogen-coated vial.
-
Add [125I]NaI (3.7-37 MBq) in phosphate buffer (pH 7.4).
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle agitation.
-
-
Purification:
-
Quench the reaction by transferring the mixture to a new vial containing a solution of sodium metabisulfite.
-
Purify the product using reverse-phase HPLC or a C18 solid-phase extraction (SPE) cartridge.[9]
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Quantitative Data:
| Parameter | Value (Iodogen Method) | Reference |
| Radiochemical Yield | >90% | [9] |
| Radiochemical Purity | >95% | [9] |
| Specific Activity | Dependent on the amount of precursor and [125I]NaI used |
Radiolabeling Workflow for [125I]this compound
Caption: Workflow for the Iodine-125 labeling of this compound.
Summary of Quantitative Data
| Radiolabeling Method | Isotope | Precursor Type | Radiochemical Yield (decay corrected) | Radiochemical Purity | Reference |
| N-Methylation | [11C] | N-demethylated derivative | 40-50% | >98% | [1] |
| Nucleophilic Substitution | [18F] | Tosylated alkyl derivative | 50-85% | >99% | [5] |
| Electrophilic Substitution | [125I] | Unsubstituted (at C3) | >90% | >95% | [9] |
Conclusion
The protocols described provide a framework for the successful radiolabeling of this compound with Carbon-11, Fluorine-18, and Iodine-125. The choice of isotope and labeling strategy will depend on the specific application, available facilities, and the desired imaging modality (PET or SPECT). It is important to note that the reaction conditions provided are based on similar structures and may require optimization for the specific this compound substrate to achieve optimal radiochemical yields and purity. Standard laboratory safety procedures for handling radioactive materials must be strictly followed.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. | Semantic Scholar [semanticscholar.org]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging with 8-Methoxyimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-methoxyimidazo[1,2-a]pyridine and its derivatives as versatile agents for in vivo imaging. The unique chemical structure and favorable photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a valuable tool in various research and drug development areas, including neuroimaging and oncology.[1] This document details the background, potential mechanisms of action, and specific protocols for utilizing these compounds in preclinical imaging studies.
Application Notes
Background and Significance
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Certain derivatives have demonstrated potential as therapeutic agents, while their inherent fluorescence and ability to be radiolabeled make them attractive candidates for in vivo imaging probes. The 8-methoxy substitution, in particular, can modulate the compound's lipophilicity and binding characteristics, potentially enhancing its suitability for specific biological targets.
Key Applications in In Vivo Imaging
-
Neuroimaging of Alzheimer's Disease: Radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as SPECT agents for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. These agents exhibit good brain uptake and specific binding to Aβ aggregates.
-
Oncology Imaging (PI3K/Akt/mTOR Pathway): Carbon-11 labeled imidazo[1,2-a]pyridine derivatives have been synthesized as PET tracers for imaging the PI3K/Akt/mTOR signaling pathway.[2] This pathway is frequently dysregulated in cancer, making it a crucial target for both therapy and diagnostic imaging.[2][3][4] Non-invasive imaging of this pathway can aid in patient stratification, monitoring treatment response, and understanding drug resistance mechanisms.[2][3]
-
Fluorescence Imaging of Neuroinflammation: The fluorescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for visualizing biological processes at the cellular level. While specific in vivo applications for neuroinflammation are still emerging, these probes hold promise for studying the role of microglia and other inflammatory markers in neurological disorders.
Mechanism of Action
The utility of this compound derivatives in in vivo imaging is dependent on the specific application and the modifications made to the core structure.
-
For Aβ Plaque Imaging: The planar structure of the imidazo[1,2-a]pyridine core allows it to intercalate between the β-sheets of amyloid fibrils. The specific substituents on the phenyl ring and the pyridine moiety influence the binding affinity and selectivity for Aβ plaques.
-
For PI3K/Akt/mTOR Pathway Imaging: Derivatives designed for this application act as inhibitors of PI3K and/or mTOR kinases.[2] When radiolabeled, their accumulation in tumors reflects the expression and activity of these kinases, providing a readout of pathway activation.[2]
Experimental Protocols
Protocol 1: Radiosynthesis of a [¹¹C]this compound Derivative for PET Imaging
This protocol is adapted from the synthesis of a similar carbon-11 labeled imidazo[1,2-a]pyridine derivative for PET imaging of the PI3K/mTOR pathway.[2]
Materials:
-
N-demethylated precursor of the this compound derivative
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve the N-demethylated precursor (typically 0.5-1 mg) in the chosen anhydrous solvent (200-300 µL) in a sealed reaction vessel.
-
[¹¹C]Methylation: Introduce [¹¹C]CH₃OTf into the reaction vessel. The synthesis of [¹¹C]CH₃OTf from [¹¹C]CO₂ is a standard radiochemistry procedure.
-
Reaction: Heat the sealed vessel at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
Purification: After cooling, quench the reaction and purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the HPLC solvent under a stream of nitrogen and reformulate the tracer in a sterile solution, typically a mixture of saline and ethanol, suitable for intravenous injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels before in vivo use.
Protocol 2: In Vivo PET Imaging of Tumor Xenografts
This protocol provides a general workflow for PET imaging of tumor-bearing mice using a radiolabeled this compound tracer targeting a specific cellular pathway (e.g., PI3K/Akt/mTOR).
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
[¹¹C]this compound tracer
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen). Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
Tracer Administration: Administer a bolus injection of the radiolabeled tracer (typically 3.7-7.4 MBq) via the tail vein.
-
Image Acquisition: Immediately after tracer injection, start a dynamic PET scan for a duration of 60-90 minutes. A CT scan can be performed before or after the PET scan for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, brain, liver) on the co-registered PET/CT images.
-
Data Analysis: Generate time-activity curves (TACs) for each ROI. Calculate the standardized uptake value (SUV) for the tumor at various time points to quantify tracer accumulation.
Protocol 3: Ex Vivo Biodistribution Studies
Materials:
-
A cohort of mice
-
Radiolabeled this compound tracer
-
Gamma counter
-
Dissection tools
-
Balances for weighing tissues
Procedure:
-
Tracer Injection: Inject a known amount of the radiolabeled tracer into each mouse via the tail vein.
-
Tissue Collection: At predetermined time points post-injection (e.g., 2, 10, 30, and 60 minutes), euthanize a subset of mice.
-
Organ Harvesting: Quickly dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor).
-
Sample Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 4: Fluorescence Microscopy of Brain Tissue
This protocol outlines a general procedure for using a fluorescent this compound derivative to visualize specific structures (e.g., amyloid plaques) in brain tissue sections.
Materials:
-
Fluorescent this compound derivative
-
Brain tissue sections (from transgenic or control mice)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Tissue Preparation: Use either fresh-frozen or paraffin-embedded brain sections. If using paraffin sections, deparaffinize and rehydrate the tissue.
-
Staining: Incubate the brain sections with a solution of the fluorescent imidazo[1,2-a]pyridine derivative (concentration to be optimized, typically in the micromolar range) in PBS for a defined period (e.g., 10-30 minutes).
-
Washing: Wash the sections with PBS to remove unbound probe. A differentiation step with ethanol may be necessary to reduce background fluorescence.
-
Mounting: Mount the stained sections with an appropriate mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope equipped with a suitable filter set for the specific fluorophore.
Quantitative Data Summary
The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine derivatives from the literature. Note that specific data for the 8-methoxy variant may be limited, and the presented data serves as a reference from closely related analogs.
Table 1: Radiosynthesis and Quality Control Data for a [¹¹C]Imidazo[1,2-a]pyridine Derivative [2]
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 40-50% |
| Radiochemical Purity | >99% |
| Molar Activity | 296-555 GBq/µmol |
| Total Synthesis Time | ~40 minutes |
Table 2: In Vitro Binding Affinity of Imidazo[1,2-a]pyridine Derivatives to Aβ Aggregates
| Compound | Kᵢ (nM) |
| IMPY | 15 |
| Bromo-IMPY | 10 |
Table 3: In Vivo Brain Uptake and Washout in Normal Mice
| Compound | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 60 min (%ID/g) |
| [¹²⁵I]IMPY | 1.2 | 0.3 |
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the role of imidazopyridine PET tracers.
Experimental Workflow for In Vivo PET Imaging
Caption: Workflow for preclinical PET imaging with a radiolabeled imidazopyridine.
Logical Relationship for Aβ Plaque Detection
Caption: Rationale for using radioiodinated imidazopyridines in Alzheimer's diagnosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the bioavailability of 8-Methoxyimidazo[1,2-a]pyridine and its derivatives. The following sections detail in vitro and in vivo experimental procedures, data analysis, and visualization of key workflows.
Introduction
This compound is a key heterocyclic scaffold with a wide range of biological activities, making it a compound of interest in drug discovery.[1][2] Assessing the bioavailability of this and related compounds is a critical step in preclinical development to determine the fraction of an administered dose that reaches systemic circulation. Poor oral bioavailability can be a major hurdle in the development of new therapeutic agents.[3][4] This document outlines the essential experimental workflows for a thorough bioavailability assessment.
In Vitro Bioavailability Assessment
In vitro methods provide early insights into the potential absorption and metabolic stability of a drug candidate, helping to guide further development.[3][5]
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a well-established in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[6][7] The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[7]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (AP) and basolateral (BL) compartments is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (this compound) is added to the AP compartment.
-
Samples are collected from the BL compartment at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
A control compound with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) should be run in parallel.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the BL compartment and samples collected from the AP compartment.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.[8]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[9]
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | Data | Data | Data | High/Moderate/Low |
| Propranolol (Control) | >10 | Data | Data | High |
| Atenolol (Control) | <1 | Data | Data | Low |
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major determinant of first-pass metabolism and overall clearance.[3][10]
Experimental Protocol:
-
Materials:
-
Incubation:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
A parallel incubation without the NADPH regenerating system serves as a negative control.[12]
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.[5]
-
Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).[11]
-
The in vitro half-life (t½) is calculated as 0.693 / k.[11]
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg microsomal protein/mL).[11]
-
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction |
| This compound | Data | Data | High/Moderate/Low |
| Verapamil (Control) | <10 | Data | High |
| Warfarin (Control) | >60 | Data | Low |
In Vivo Bioavailability Assessment
In vivo studies in animal models are essential for determining the pharmacokinetic profile and oral bioavailability of a drug candidate.
Experimental Protocol:
-
Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of this compound is administered intravenously (e.g., via the tail vein) to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: A single dose is administered orally by gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from the tail vein or another appropriate site.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.[13][14][15]
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are generated for both IV and PO administration.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis, including:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[4]
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | Data | Data |
| AUC₀₋∞ (ng·h/mL) | Data | Data |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | N/A | Data |
| t½ (h) | Data | Data |
| CL (L/h/kg) | Data | N/A |
| Vd (L/kg) | Data | N/A |
| Oral Bioavailability (F%) | N/A | Data |
Analytical Method: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8][16]
Protocol Outline:
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma samples.[15] This involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to precipitate the proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for imidazo[1,2-a]pyridine derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which provides high specificity.
-
Visualizations
Experimental Workflow for Bioavailability Assessment
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. longdom.org [longdom.org]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for Preclinical Formulation of 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Preclinical studies are a critical step in the drug development process, requiring the development of appropriate formulations to enable in vivo evaluation of efficacy and safety. These application notes provide a comprehensive guide to developing preclinical formulations for this compound, addressing its likely poor aqueous solubility, a common challenge for small molecule drug candidates.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The predicted low aqueous solubility necessitates the use of solubility enhancement techniques for preclinical formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Aqueous Solubility | Poor (predicted based on scaffold) | [2] |
| LogP | 1.5 - 2.5 (predicted) | General knowledge |
Signaling Pathways of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing relevant preclinical efficacy studies.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers.[3][4] Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, making them promising candidates for cancer therapy.[5][6][7]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Aberrant activation of this pathway is linked to the development of various cancers, particularly colorectal cancer.[8][9] Some imidazo[1,2-a]pyridine compounds have been reported to inhibit the Wnt/β-catenin pathway, suggesting their potential as therapeutic agents.[10][11]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Selective COX-2 inhibitors are used as anti-inflammatory drugs. Several imidazo[1,2-a]pyridine derivatives have been designed and evaluated as COX-2 inhibitors.[14][15]
Preclinical Formulation Development Workflow
The development of a suitable formulation for preclinical studies follows a structured workflow to ensure the delivery of a consistent and bioavailable dose of the test compound.
Experimental Protocols
Given the predicted poor aqueous solubility of this compound, the following protocols describe the preparation of common formulation types used in preclinical studies for such compounds.
Protocol 1: Preparation of an Oral Suspension
This protocol is suitable for early-stage efficacy and pharmacokinetic studies where a solution formulation is not readily achievable.
Materials:
-
This compound (API)
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in purified water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting: In a mortar, add a small amount of the wetting agent to the API powder and triturate to form a smooth paste. This step is crucial to ensure uniform dispersion of the hydrophobic powder in the aqueous vehicle.
-
Dispersion: Gradually add the suspending vehicle to the paste while continuously triturating to form a homogenous suspension.
-
Transfer and Volume Adjustment: Transfer the suspension to a graduated cylinder. Rinse the mortar and pestle with a small amount of the vehicle and add it to the cylinder to ensure complete transfer of the API. Adjust the final volume with the suspending vehicle.
-
Homogenization: Place a magnetic stir bar in the cylinder and stir the suspension on a stir plate for at least 30 minutes to ensure uniformity. The suspension should be continuously stirred during dosing to maintain homogeneity.
Protocol 2: Preparation of a Solution for Intravenous Injection
For intravenous administration, a clear, sterile solution is required. This often necessitates the use of co-solvents and/or surfactants to solubilize the compound.
Materials:
-
This compound (API)
-
Solubilizing vehicle (e.g., a mixture of PEG 400, propylene glycol, and water for injection, or a solution containing a cyclodextrin)[16]
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Water bath or sonicator (optional, for gentle heating to aid dissolution)
Procedure:
-
Vehicle Preparation: Prepare the desired solubilizing vehicle in a sterile container. A common vehicle for poorly soluble compounds is a mixture such as 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Solubilization: Accurately weigh the API and add it to the sterile vial containing the vehicle.
-
Dissolution: Vortex the mixture vigorously until the API is completely dissolved. Gentle warming in a water bath or sonication can be used to facilitate dissolution, but care must be taken to avoid compound degradation. The final formulation should be a clear solution, free of any visible particles.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is critical to ensure the sterility of the injectable formulation.
Data Presentation
The following tables provide examples of how to structure quantitative data from formulation development and characterization studies.
Table 2: Solubility of this compound in Various Preclinical Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| 0.5% CMC-Na | < 0.01 | Insoluble |
| 10% DMSO / 90% Saline | 0.5 | Clear solution |
| 20% PEG 400 / 80% Water | 1.2 | Clear solution |
| 10% Solutol HS 15 / 90% Water | 2.5 | Clear, slightly viscous solution |
| Corn Oil | 5.0 | Clear solution |
Table 3: Characterization of a 5 mg/mL Oral Suspension of this compound
| Parameter | Specification | Result |
| Appearance | Homogeneous white suspension | Conforms |
| pH | 6.0 - 7.5 | 6.8 |
| Viscosity (cPs) | 10 - 50 | 25 |
| Particle Size (D90) | < 20 µm | 15 µm |
| Assay (% of theoretical) | 95.0% - 105.0% | 99.5% |
Conclusion
The successful preclinical development of this compound hinges on the creation of appropriate formulations that allow for accurate and reproducible in vivo testing. Due to its predicted poor aqueous solubility, formulation strategies will likely involve the use of suspensions for oral administration and co-solvent or surfactant-based solutions for parenteral routes. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for researchers to develop and characterize suitable preclinical formulations for this promising class of compounds. It is essential to perform thorough characterization and stability testing of the final formulation to ensure the integrity and reliability of the data generated in subsequent preclinical studies.
References
- 1. This compound , 95+% , 100592-04-9 - CookeChem [cookechem.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays Involving 8-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory properties of 8-Methoxyimidazo[1,2-a]pyridine and its derivatives. The protocols detailed below are based on established in vitro and in vivo assays and are intended to guide researchers in the screening and characterization of novel anti-inflammatory compounds.
Data Presentation
The following tables summarize quantitative data from studies on the anti-inflammatory activity of various imidazo[1,2-a]pyridine derivatives. This data is provided to offer a comparative reference for researchers working with this class of compounds.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 | COX-1 | 10.5 | 0.8 | [1] |
| COX-2 | 8.4 | [1] | ||
| Imidazo[1,2-a]pyridine Derivative 2 | COX-1 | >100 | >111 | [1] |
| COX-2 | 0.9 | [1] | ||
| This compound Analog | COX-2 | 0.07 - 0.18 | 57 - 217 | [1] |
Table 2: Inhibition of Inflammatory Mediators by Imidazo[1,2-a]pyridine Derivatives
| Compound | Assay | Cell Line | IC₅₀ / Inhibition | Reference |
| Novel Hexahydroimidazo[1,2-a]pyridine | TNF-α promoter activity | Jurkat T cells | 3.6 µM | [2] |
| TNF-α production | U937 cells | 4.6 µM | [2] | |
| MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | NF-κB DNA binding activity | MDA-MB-231 | Significant reduction | [3] |
| Nitrite Production (NO) | MDA-MB-231 | Significant reduction | [3] | |
| COX-2 mRNA expression | MDA-MB-231 | Significant reduction | [3] | |
| iNOS mRNA expression | MDA-MB-231 | Significant reduction | [3] |
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below. These protocols can be adapted for the evaluation of this compound and its analogs.
In Vitro Assays
1. MTT Assay for Cell Viability
-
Objective: To determine the cytotoxic potential of the test compound and establish a non-toxic concentration range for subsequent assays.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of the this compound derivative for 24 hours. Include untreated and vehicle controls.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To measure the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3. COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.
-
Protocol:
-
A commercial COX inhibitor screening assay kit is typically used.
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the this compound derivative to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for each enzyme.
-
4. NF-κB DNA Binding Activity Assay (ELISA)
-
Objective: To quantify the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response.
-
Principle: An ELISA-based assay is used to detect and quantify the active form of NF-κB (typically the p65 subunit) in nuclear extracts that is capable of binding to a specific DNA consensus sequence.
-
Protocol:
-
Treat cells with the this compound derivative, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS).
-
Prepare nuclear extracts from the treated cells.
-
Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow active NF-κB to bind to the DNA.
-
Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance.
-
The amount of active NF-κB is proportional to the colorimetric signal.
-
5. Quantitative Real-Time PCR (qPCR) for COX-2 and iNOS Expression
-
Objective: To measure the effect of the test compound on the gene expression of pro-inflammatory enzymes COX-2 and iNOS.
-
Principle: qPCR quantifies the amount of specific mRNA transcripts in a sample, providing a measure of gene expression.
-
Protocol:
-
Treat cells as described for the NO production assay.
-
Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).
-
Perform qPCR using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
6. Western Blotting for STAT3 and IκBα Phosphorylation
-
Objective: To investigate the effect of the test compound on the phosphorylation status of key signaling proteins in inflammatory pathways.
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture using antibodies.
-
Protocol:
-
Treat cells with the this compound derivative and an inflammatory stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated IκBα (p-IκBα), and total IκBα. A loading control antibody (e.g., β-actin) should also be used.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
In Vivo Assay
7. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound indicates its anti-inflammatory effect.
-
Protocol:
-
Administer the this compound derivative or vehicle to groups of rats (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory assays described.
Caption: NF-κB and STAT3 signaling pathways in inflammation.
Caption: A typical workflow for in vitro anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Methoxyimidazo[1,2-a]pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete reaction | - Reaction Time: Ensure the reaction is running for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC). - Temperature: Verify the reaction is at the optimal temperature. For the classical synthesis involving 2-amino-3-methoxypyridine and an α-haloketone, reflux conditions are often necessary. |
| Inactive reagents | - Reagent Quality: Use fresh or properly stored 2-amino-3-methoxypyridine and α-haloacetaldehyde/α-haloketone. The α-halocarbonyl compound can degrade over time. - Moisture: Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction. | |
| Inefficient catalyst | - Catalyst Choice: While many syntheses of imidazo[1,2-a]pyridines can be performed without a catalyst, some methods benefit from one. For multi-component reactions, a Lewis acid like iodine or a copper salt can be beneficial.[1][2] - Catalyst Loading: If using a catalyst, ensure the correct molar percentage is used. | |
| Multiple Spots on TLC (Side Products) | Competing side reactions | - Demethylation: The 8-methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to the formation of 8-hydroxyimidazo[1,2-a]pyridine. Consider using milder reaction conditions if this is observed. - Polymerization: α-halocarbonyl compounds can self-polymerize. Add the α-halocarbonyl slowly to the reaction mixture. |
| Impurities in starting materials | - Purification of Starting Materials: Purify the 2-amino-3-methoxypyridine and the α-halocarbonyl reagent before use if their purity is questionable. | |
| Difficulty in Product Purification | Product co-elutes with starting material or side products | - Chromatography Optimization: Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.[3] |
| Oily product that won't crystallize | - Residual Solvent: Ensure all solvent has been removed under reduced pressure. - Purification: The product may still be impure. Attempt further purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and classical approach is the condensation reaction between 2-amino-3-methoxypyridine and an α-haloacetaldehyde or a derivative (e.g., bromoacetaldehyde diethyl acetal followed by hydrolysis). Variations of this reaction using other α-haloketones are also widely employed for the synthesis of substituted imidazo[1,2-a]pyridines.[2]
Q2: How can I improve the yield of my reaction?
Several factors can be optimized to improve the yield:
-
Reaction Conditions: Carefully control the temperature and reaction time. For some syntheses, microwave irradiation has been shown to reduce reaction times and improve yields.[4]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol, isopropanol, and DMF are commonly used solvents. Solvent-free conditions have also been reported to be effective.
-
Catalyst: While not always necessary, the addition of a catalyst such as iodine or a copper salt can improve yields in certain synthetic methodologies, particularly in multi-component reactions.[1][5]
Q3: What are some common side products I should be aware of?
The primary side product of concern is the demethylated analog, 8-hydroxyimidazo[1,2-a]pyridine, especially if the reaction is conducted under acidic conditions or at very high temperatures. Unreacted starting materials and polymeric materials from the α-halocarbonyl reagent are also common impurities.
Q4: What is the best way to purify the final product?
The purification method depends on the nature of the product and impurities.
-
Column Chromatography: This is a versatile method for separating the product from both polar and non-polar impurities. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[3] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the classical reaction of a 2-aminopyridine with an α-halocarbonyl compound.
Materials:
-
2-amino-3-methoxypyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrolysis of Bromoacetaldehyde diethyl acetal: In a round-bottom flask, dissolve bromoacetaldehyde diethyl acetal in a mixture of ethanol and water. Add concentrated hydrochloric acid dropwise while stirring. Heat the mixture at reflux for 1-2 hours to generate bromoacetaldehyde in situ. Monitor the hydrolysis by TLC.
-
Reaction with 2-amino-3-methoxypyridine: To a separate flask containing a solution of 2-amino-3-methoxypyridine in ethanol, add the freshly prepared bromoacetaldehyde solution.
-
Cyclization: Heat the reaction mixture at reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization.
Data Presentation
The following tables summarize the impact of different catalysts and solvents on the yield of imidazo[1,2-a]pyridine synthesis based on literature reports for analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Imidazo[1,2-a]pyridine Synthesis
| Entry | Catalyst | Solvent | Yield (%) | Reference |
| 1 | None | Ethanol | Low | [2] |
| 2 | DBU | Ethanol | Low | [2] |
| 3 | NaHCO₃ | Ethanol | Low | [2] |
| 4 | ZnO | Ethanol | Moderate | [2] |
| 5 | FeCl₃ | Ethanol | Moderate | [2] |
| 6 | AlCl₃ | Ethanol | Moderate | [2] |
| 7 | Copper Silicate | Ethanol | High | [2] |
| 8 | I₂ | Water | 79 | [1] |
| 9 | CuI | Water | 55 | [1] |
Table 2: Effect of Solvent on Imidazo[1,2-a]pyridine Synthesis with Copper Silicate Catalyst
| Entry | Solvent | Yield (%) | Reference |
| 1 | Dichloromethane | Moderate | [2] |
| 2 | Toluene | Moderate | [2] |
| 3 | Methanol | High | [2] |
| 4 | Acetonitrile | High | [2] |
| 5 | Water | Low | [2] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 8-Methoxyimidazo[1,2-a]pyridine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 8-methoxyimidazo[1,2-a]pyridine. The content is designed to address specific experimental challenges and provide detailed protocols and data to facilitate successful synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
The most reactive position for electrophilic substitution and many C-H functionalization reactions on the this compound core is the C-3 position. This is due to the electron-donating nature of the bridgehead nitrogen and the methoxy group, which increases the electron density at this site. Other positions, such as C-2 and the pyridine ring (C-5, C-6, C-7), can also be functionalized, often requiring specific reaction conditions or pre-functionalized starting materials.
Q2: How does the 8-methoxy group influence the reactivity and regioselectivity of derivatization reactions?
The 8-methoxy group is an electron-donating group, which generally increases the overall electron density of the imidazo[1,2-a]pyridine ring system. This can lead to increased reactivity towards electrophiles compared to the unsubstituted parent compound. In terms of regioselectivity, the 8-methoxy group further enhances the nucleophilicity of the C-7 and, to a lesser extent, the C-5 positions on the pyridine ring. However, the inherent reactivity of the C-3 position in the imidazole ring often dominates in electrophilic substitution reactions.
Q3: What are the key parameters to consider when optimizing a C-3 functionalization reaction?
Key parameters to optimize for C-3 functionalization include:
-
Catalyst: For cross-coupling reactions, the choice of palladium or copper catalyst and the corresponding ligand is critical.
-
Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.
-
Base: In many reactions, the choice and stoichiometry of the base are crucial for efficient catalyst turnover and preventing side reactions.
-
Temperature: Reaction temperature can influence reaction kinetics and selectivity.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid decomposition of the product.
Q4: Are there any known inhibitors of specific signaling pathways among this compound derivatives?
Yes, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of key signaling pathways implicated in cancer and other diseases. Notably, they have been shown to target the PI3K/AKT/mTOR and STAT3/NF-κB signaling pathways.[1][2][3][4] The specific inhibitory activity and potency can be significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core.
Troubleshooting Guides
Problem 1: Low Yield in C-3 Arylation of this compound
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | For Suzuki-Miyaura coupling with 3-bromo-8-methoxyimidazo[1,2-a]pyridine, screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos) to find the optimal combination. For C-H arylation, consider using a copper or palladium catalyst with a suitable oxidant. |
| Inappropriate Base | The choice of base is critical. For Suzuki coupling, try inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For C-H activation, organic bases like triethylamine (NEt₃) or DBU might be more suitable. Optimize the stoichiometry of the base. |
| Solvent Effects | The reaction may be sensitive to the solvent. Screen a range of solvents with varying polarity and boiling points, such as toluene, dioxane, DMF, or a mixture of solvents (e.g., toluene/water for Suzuki coupling). |
| Decomposition of Starting Material or Product | The 8-methoxy group can make the ring system more susceptible to degradation under harsh conditions. Try lowering the reaction temperature and monitoring the reaction closely by TLC or LC-MS to avoid prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Poor Solubility of Reagents | If reagents are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which all components are soluble at the reaction temperature. For silylation reactions, if the residue does not dissolve, pyridine can be used as a solvent.[5] |
Problem 2: Poor Regioselectivity in Functionalization Reactions
| Possible Cause | Suggested Solution |
| Multiple Reactive Sites | The 8-methoxy group can activate positions on the pyridine ring (C-7 and C-5) for electrophilic attack, potentially competing with the C-3 position. |
| Reaction Conditions Favoring Alternative Sites | Harsh reaction conditions (e.g., high temperatures, strong acids) can sometimes lead to a loss of regioselectivity. |
| Steric Hindrance | If the C-3 position is sterically hindered by a bulky substituent at C-2, functionalization may occur at other positions. |
| Directed Metalation Effects | In reactions involving organometallic intermediates, the directing effect of the 8-methoxy group could favor metalation at the C-7 position. |
Data Presentation
Table 1: Optimization of Reaction Conditions for C-3 Functionalization (Hypothetical Data Based on Similar Scaffolds)
This table provides a hypothetical optimization matrix for a Suzuki-Miyaura cross-coupling reaction between 3-bromo-8-methoxyimidazo[1,2-a]pyridine and phenylboronic acid, based on typical conditions for similar heterocyclic systems.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 95 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 6 | 88 |
Experimental Protocols
Protocol 1: General Procedure for C-3 Bromination of this compound
This protocol is adapted from general procedures for the halogenation of imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-8-methoxyimidazo[1,2-a]pyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-methoxyimidazo[1,2-a]pyridine
This protocol is based on optimized conditions for similar heterocyclic systems.[6]
Materials:
-
3-Bromo-8-methoxyimidazo[1,2-a]pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a microwave vial, add 3-bromo-8-methoxyimidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 6-12 hours in an oil bath or using microwave irradiation, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C-3 arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the C-3 arylation of this compound.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
8-Methoxyimidazo[1,2-a]pyridine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 8-methoxyimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for the imidazo[1,2-a]pyridine core structure?
A1: The imidazo[1,2-a]pyridine ring system is susceptible to degradation under various stress conditions. Based on studies of related compounds, particularly zolpidem, the primary degradation pathways involve oxidation and hydrolysis. The imidazole ring is prone to oxidation, which can lead to the formation of N-oxides or hydroxylated species. The pyridine ring can also undergo oxidation. Hydrolysis, particularly under acidic or basic conditions, can lead to cleavage of the imidazole ring.
Q2: How does the 8-methoxy group influence the stability of the imidazo[1,2-a]pyridine ring?
A2: The 8-methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring. This may affect its susceptibility to electrophilic attack and oxidation. While specific data on this compound is limited, electron-donating groups can sometimes increase the reactivity of the ring system towards oxidative degradation. However, they might also influence the pKa of the molecule, thereby affecting its stability at different pH values.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar structures, potential degradation products could include:
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Oxidative Degradants: N-oxides on either of the nitrogen atoms, hydroxylated derivatives on the pyridine or imidazole ring, and potentially cleavage of the imidazole ring.
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Hydrolytic Degradants: Cleavage of the ether linkage of the methoxy group under harsh acidic conditions to yield the corresponding 8-hydroxy derivative. Ring-opened products from the cleavage of the imidazole ring are also possible under extreme pH and temperature.
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Photolytic Degradants: Photodegradation can lead to a complex mixture of products, often arising from radical-mediated pathways. This could include dimerization, oxidation, or ring rearrangement products.
Q4: What analytical techniques are best suited for studying the stability of this compound?
A4: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended as it provides information about the molecular weight and fragmentation pattern of the degradants.
Troubleshooting Guides
Problem: I am not observing any degradation of this compound in my forced degradation study.
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Possible Cause 1: Stress conditions are too mild. The compound might be more stable than anticipated.
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Solution: Increase the severity of the stress conditions. For hydrolytic studies, increase the concentration of the acid or base, or elevate the temperature. For oxidative studies, increase the concentration of the oxidizing agent or the reaction time. For thermal studies, use a higher temperature. It is recommended to aim for 5-20% degradation.[1]
-
-
Possible Cause 2: Inappropriate analytical method. The analytical method may not be able to separate the degradation products from the parent peak.
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Solution: Re-evaluate and re-validate your HPLC method. Use a gradient elution to improve separation. Ensure the detection wavelength is appropriate for both the parent compound and potential degradants. If co-elution is suspected, developing an LC-MS/MS method is advisable.
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Problem: I am observing complete degradation of the compound.
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Possible Cause: Stress conditions are too harsh. This can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the stability of the drug under normal storage conditions.
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Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a partial degradation that allows for the identification of primary degradation pathways.
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Problem: I am seeing many small, unidentifiable peaks in my chromatogram after stress testing.
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Possible Cause 1: Secondary degradation. The primary degradation products might be unstable under the stress conditions and are further degrading.
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Solution: Perform a time-course study. Analyze samples at multiple time points to distinguish between primary and secondary degradation products. Primary degradants should increase and then potentially decrease as they convert to secondary products.
-
-
Possible Cause 2: Interaction with excipients (if in a formulation).
-
Solution: If working with a formulated product, test the placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipient degradation.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for forced degradation studies. Researchers should use these as a general guide and generate their own data for this compound.
Table 1: Illustrative Data for Hydrolytic Degradation of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 5 - 15% | 8-hydroxyimidazo[1,2-a]pyridine, Ring-opened products |
| 0.1 M NaOH | 24 | 60 | 10 - 20% | Ring-opened products |
| Neutral (Water) | 72 | 80 | < 5% | Minimal degradation |
Table 2: Illustrative Data for Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 15 - 25% |
| Thermal | Solid-state | 48 hours at 80°C | < 5% |
| Photolytic | Solid-state | ICH Option 1 | 5 - 10% |
| Photolytic | Solution (Methanol) | ICH Option 1 | 20 - 40% |
*ICH Option 1: Exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV light.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and a drug concentration of 0.5 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and a drug concentration of 0.5 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time intervals as the acidic study.
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water to a final concentration of 0.5 mg/mL.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at extended time intervals (e.g., 24, 48, 72 hours).
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 0.5 mg/mL.
-
Oxidation:
-
To the solution, add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 3: Forced Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of solid this compound powder in a petri dish.
-
Exposure: Place the petri dish in a temperature-controlled oven at 80°C.
-
Sampling: Withdraw samples at various time points (e.g., 24 and 48 hours).
-
Analysis: Prepare solutions of the withdrawn samples at a known concentration and analyze using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 4: Forced Photodegradation (Solid State and Solution)
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a transparent container.
-
Solution: Prepare a 0.5 mg/mL solution of the compound in a suitable solvent (e.g., methanol) in a transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the transparent samples and the dark controls in a photostability chamber. Expose them to light conditions as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, prepare solutions of the solid samples and analyze both solid and solution samples, along with the dark controls, using a validated stability-indicating HPLC or LC-MS/MS method.
Visualizations
References
Technical Support Center: Crystallization of 8-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of 8-methoxyimidazo[1,2-a]pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often occurs when the solution is supersaturated too quickly, or when the temperature of the solution is above the melting point of the solute. For this compound, which is a solid at room temperature, this is a common issue.
Troubleshooting Steps:
-
Reduce the rate of supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.
-
-
Lower the Crystallization Temperature: Ensure the crystallization temperature is well below the melting point of this compound.
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Solvent Selection: The choice of solvent is critical. If the compound is too soluble, it is more likely to oil out. Consider using a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Increase Seeding: Introduce seed crystals to provide a template for crystal growth. This can help bypass the nucleation barrier that leads to oiling out.
Q2: I have an amorphous precipitate of this compound. How can I convert it to a crystalline form?
A2: An amorphous solid lacks a well-defined crystal lattice. This can be due to rapid precipitation or the presence of impurities that disrupt crystal formation.
Troubleshooting Steps:
-
Slurry Conversion: Suspend the amorphous solid in a solvent in which it is sparingly soluble. Stirring this slurry over time can provide the molecules with enough mobility to rearrange into a more stable crystalline form.
-
Annealing: Gently heat the amorphous solid to a temperature below its melting point. This provides the thermal energy for the molecules to rearrange into a crystalline state. The sample should then be cooled slowly.
-
Solvent-Vapor Diffusion: Place the amorphous solid in a vial and place that vial inside a larger, sealed container with a small amount of a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the amorphous solid and promote slow recrystallization.
Q3: I am not getting any crystals to form at all. What should I do?
A3: A complete failure to crystallize usually points to issues with supersaturation, nucleation, or the purity of the compound.
Troubleshooting Steps:
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Increase Concentration: Your solution may not be sufficiently supersaturated. Try to dissolve more of the compound at a higher temperature, or slowly evaporate the solvent to increase the concentration.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a small amount of previously obtained crystals of this compound.
-
-
Check Purity: Impurities can significantly inhibit crystallization. Consider an additional purification step for your material, such as column chromatography.
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Solvent System Exploration: Experiment with different solvents and solvent/anti-solvent pairs.
Data Presentation
Table 1: Common Solvents for Crystallization of Imidazo[1,2-a]pyridine Derivatives
| Solvent Class | Examples | Suitability for this compound | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose solvents. Often used for recrystallization. | Ethanol is a common choice for final purification steps in the synthesis of related compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be used as anti-solvents or in co-solvent systems. | Diethyl ether is a common anti-solvent to precipitate compounds from more polar solutions. |
| Esters | Ethyl acetate | Good for dissolving the compound; can be paired with a non-polar anti-solvent. | Often used in extraction and purification steps. |
| Halogenated | Dichloromethane (DCM) | Good solvent, but its volatility can sometimes lead to rapid, poor-quality crystallization. | Can be used in layering systems with less dense, non-miscible anti-solvents. |
| Aprotic Polar | Acetonitrile (ACN), Acetone | Can be effective, but their high solvating power might require an anti-solvent. | Useful for dissolving the compound initially. |
| Non-polar | Hexanes, Heptane | Primarily used as anti-solvents. | Added to a solution of the compound in a more polar solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Cooling Crystallization
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Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot ethanol) with stirring.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container.
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Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
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Dissolution: Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.
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Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., hexanes or diethyl ether) dropwise with vigorous stirring until the solution becomes slightly turbid.
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Crystallization: If crystals do not form immediately, add a few more drops of the good solvent until the solution is clear again, and then allow the solution to stand undisturbed.
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Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Reducing off-target effects of 8-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyimidazo[1,2-a]pyridine. The information provided is intended to help users identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with the expected on-target effects. Could this be due to off-target activity?
A1: Yes, unexpected or inconsistent results can be an indication of off-target effects. The imidazo[1,2-a]pyridine scaffold is known to interact with multiple biological targets. Depending on the experimental system, this compound could be interacting with other proteins, leading to the observed phenotype. It is crucial to perform experiments to verify that the observed effects are indeed due to the intended target.
Q2: What are the most common off-target liabilities associated with the imidazo[1,2-a]pyridine scaffold?
A2: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1][2][3] Based on published literature, the most common off-target liabilities for this class of compounds include:
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Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been developed as kinase inhibitors.[4][5][6][7][8][9] Therefore, this compound may exhibit inhibitory activity against a range of kinases, which could lead to complex cellular effects.
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Cytochrome P450 (CYP) Inhibition: Some compounds with this scaffold have been shown to inhibit CYP enzymes, such as CYP3A4.[10][11] This can lead to drug-drug interactions if other compounds in your experimental system are metabolized by these enzymes.
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hERG Channel Inhibition: Inhibition of the hERG potassium ion channel is a critical safety concern as it can lead to cardiotoxicity. Some imidazo[1,2-a]pyridine series have been optimized to reduce hERG inhibition.[12]
Q3: How can I determine if this compound is inhibiting kinases other than my intended target?
A3: A tiered approach is recommended to assess kinase selectivity. Start with a broad kinase panel to identify potential off-target hits and then follow up with more specific assays.
Troubleshooting Guides
Issue 1: Unexplained Cellular Phenotype - Suspected Off-Target Kinase Activity
If you observe a cellular phenotype that cannot be fully explained by the inhibition of the primary target, consider the possibility of off-target kinase inhibition.
Caption: Workflow for investigating off-target kinase activity.
1. Kinase Selectivity Profiling:
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Objective: To identify potential off-target kinases of this compound.
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Methodology:
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Outsource a kinase screening panel from a commercial vendor (e.g., Eurofins, Reaction Biology Corp).
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Provide the vendor with a stock solution of this compound of known concentration.
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Select a screening concentration, typically 1 µM or 10 µM, to be tested against a broad panel of kinases (e.g., >100 kinases).
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The vendor will perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase at the tested concentration.
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Receive and analyze the data to identify kinases that are significantly inhibited.
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2. IC50 Determination for Off-Target Kinases:
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Objective: To determine the potency of this compound against identified off-target kinases.
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Methodology:
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For each validated off-target kinase, perform a dose-response experiment.
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Prepare a series of dilutions of this compound (e.g., 10-point, 3-fold serial dilution).
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Perform the kinase activity assay for each concentration.
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Plot the percent inhibition against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Table 1: Example Kinase Selectivity Profile for an Imidazo[1,2-a]pyridine Analog
| Kinase Target | Percent Inhibition @ 1 µM | On-Target/Off-Target |
| Primary Target Kinase | 95% | On-Target |
| Off-Target Kinase A | 78% | Off-Target |
| Off-Target Kinase B | 55% | Off-Target |
| Off-Target Kinase C | 12% | Negligible |
| Off-Target Kinase D | 5% | Negligible |
Table 2: Example IC50 Values for an Imidazo[1,2-a]pyridine Analog
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | - |
| Off-Target Kinase A | 150 | 15-fold |
| Off-Target Kinase B | 800 | 80-fold |
Issue 2: In Vitro / In Vivo Discrepancies - Suspected CYP450 Inhibition
If you observe that the in vivo efficacy of this compound is different than expected from in vitro studies, or if you are planning co-dosing experiments, it is important to assess its potential to inhibit cytochrome P450 enzymes.
Caption: Workflow for investigating CYP450 inhibition.
1. CYP450 Inhibition Assay using Human Liver Microsomes:
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Objective: To determine the IC50 of this compound against major CYP isoforms.
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Methodology:
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Use pooled human liver microsomes as the enzyme source.
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For each CYP isoform to be tested (e.g., CYP3A4, CYP2D6, CYP2C9), use a probe substrate that is specifically metabolized by that enzyme.
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Prepare a range of concentrations of this compound.
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Incubate the microsomes, the probe substrate, and the test compound in the presence of NADPH (to initiate the reaction).
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After a set incubation time, quench the reaction.
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Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
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Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
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Determine the IC50 value by plotting percent inhibition versus the logarithm of the test compound concentration.
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Table 3: Example CYP450 Inhibition Data
| CYP Isoform | Probe Substrate | IC50 (µM) | Risk of DDI |
| CYP3A4 | Midazolam | 5.2 | Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP2C9 | Diclofenac | 25 | Low |
Issue 3: Preclinical Safety Assessment - Potential for hERG Inhibition
Prior to in vivo studies in higher organisms, it is critical to assess the potential for hERG channel inhibition to de-risk for cardiotoxicity.
Caption: Workflow for assessing hERG liability.
1. Automated Patch Clamp hERG Assay:
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Objective: To determine the IC50 of this compound for inhibition of the hERG potassium channel.
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Methodology:
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Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
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Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner).
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Apply a voltage protocol to elicit hERG channel currents.
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Apply a vehicle control followed by increasing concentrations of this compound to the cells.
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Measure the hERG current at each concentration.
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Calculate the percent inhibition relative to the vehicle control.
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Determine the IC50 value from the concentration-response curve.
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Table 4: Example hERG Inhibition Data
| Compound | hERG IC50 (µM) | Therapeutic Index (vs. On-Target IC50) |
| This compound | 8.5 | Calculate based on on-target potency |
| More Selective Analog | > 50 | Calculate based on on-target potency |
By systematically addressing these potential off-target effects, researchers can have greater confidence in their experimental findings and make more informed decisions in the drug discovery and development process.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methoxyimidazo[1,2-a]pyridine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 8-Methoxyimidazo[1,2-a]pyridine.
Troubleshooting Guides
Column Chromatography Issues
Issue 1: The compound is not eluting from the silica gel column.
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Possible Cause: The solvent system is not polar enough. This compound may exhibit stronger interactions with the silica gel than anticipated.
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Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent, such as methanol, to the ethyl acetate can also be effective. It is crucial to monitor the elution with thin-layer chromatography (TLC).
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Possible Cause: The compound may have poor solubility in the eluent, causing it to precipitate at the top of the column.
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Solution: Before loading onto the column, ensure the crude product is fully dissolved in a minimal amount of the initial eluent or a slightly stronger solvent. If solubility is a significant issue, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.
Issue 2: The compound is eluting with impurities, showing poor separation.
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Possible Cause: The chosen solvent system does not provide adequate resolution between your compound and the impurities.
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Solution: Methodically screen different solvent systems using TLC. The ideal Rf value for the desired compound should be around 0.2-0.4 for optimal separation. Try combinations of solvents with different polarities and selectivities, such as dichloromethane/methanol or ethyl acetate/heptane.
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Possible Cause: The column is overloaded with the crude product.
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Solution: Use an appropriate amount of silica gel relative to the amount of crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.
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Possible Cause: The compound may be degrading on the silica gel. Imidazo[1,2-a]pyridines can be sensitive to acidic conditions, and silica gel is inherently acidic.
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Solution:
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Assess the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If streaking or new spots appear, degradation may be occurring.
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Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase such as alumina (neutral or basic).
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Issue 3: Streaking of the compound spot on the TLC plate and during column chromatography.
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Possible Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups of the silica gel.
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Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Recrystallization Issues
Issue 1: The compound does not crystallize from the solution upon cooling.
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Possible Cause: The solution is not saturated, or the chosen solvent is too good at dissolving the compound even at low temperatures.
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Solution:
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Concentrate the solution by slowly evaporating some of the solvent.
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Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
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Add a seed crystal of the pure compound, if available.
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If a single solvent is ineffective, try a two-solvent recrystallization. Dissolve the compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
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Issue 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.
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Solution:
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Use a lower-boiling point solvent.
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Ensure a slower cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
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Use a more dilute solution to begin the recrystallization process.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: Based on the purification of similar imidazo[1,2-a]pyridine derivatives, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[1][2] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the fractions by TLC. For more polar impurities, a gradient elution including a small percentage of methanol in dichloromethane might be necessary.
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of imidazo[1,2-a]pyridines can include unreacted starting materials (e.g., the corresponding 2-aminopyridine and α-haloketone), polymeric materials, and regioisomers if the precursors allow for multiple reaction pathways.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method if the crude material is relatively pure and solid. Common solvents used for the recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane.[3][4] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: My purified this compound appears colored. Is this normal and how can I remove the color?
A4: The presence of color can indicate minor, highly conjugated impurities. If the color persists after chromatography or recrystallization, you can try treating a solution of the compound with a small amount of activated charcoal. Gently heat the solution with the charcoal for a short period, then filter the charcoal through a pad of celite to remove it. Be aware that using too much charcoal or prolonged treatment can lead to a loss of your desired product.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
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TLC Analysis: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis. Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, undisturbed surface.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For "wet loading," use the initial eluent. For "dry loading," adsorb the dissolved product onto a small amount of silica gel, remove the solvent, and carefully add the dried powder to the top of the packed column.
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Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed based on TLC monitoring of the fractions.
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Fraction Analysis: Spot each collected fraction on a TLC plate, elute, and visualize the spots (e.g., under UV light).
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Purification
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Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating until the solid just dissolves.
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Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes/Ethyl Acetate (7:3) | [5] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Silica Gel | Ethyl Acetate in Hexane (15-25%) | [1] |
| 2-Phenylimidazo[1,2-a]pyridines | Silica Gel | Ethyl Acetate/Petroleum Ether (1:3) | [6] |
| Substituted Imidazo[1,2-a]pyridines | Silica Gel | Ethyl Acetate in Hexane (10-100%) | [2] |
Visualizations
Caption: Logical workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 8-Methoxyimidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 8-Methoxyimidazo[1,2-a]pyridine derivatives' cell permeability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
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Potential Cause 1: Poor Aqueous Solubility.
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Solution: this compound derivatives can sometimes exhibit low aqueous solubility, which is a common issue for this class of compounds. Consider preparing stock solutions in an organic solvent like DMSO and then diluting them in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting cell monolayer integrity. If solubility remains an issue, structural modifications to introduce polar groups may be necessary.
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Potential Cause 2: High Efflux Ratio due to P-glycoprotein (P-gp) Activity.
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Solution: Imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp).[1] This results in the compound being actively pumped out of the cells, leading to a low apical-to-basolateral (A-B) permeability. To confirm this, perform a bi-directional Caco-2 assay (A-B and B-A) to determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement. Co-incubation with a known P-gp inhibitor, such as verapamil, can also confirm this; a significant increase in A-B permeability in the presence of the inhibitor points to P-gp mediated efflux.
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Potential Cause 3: Compound Instability in Assay Medium.
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Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment. Incubate the compound in the buffer at 37°C and analyze samples at different time points by LC-MS/MS to check for degradation. If instability is observed, consider using a different buffer system or shortening the incubation time if feasible.
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Potential Cause 4: Poor Monolayer Integrity.
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Solution: Before initiating the permeability assay, ensure the integrity of the Caco-2 cell monolayer. Measure the transepithelial electrical resistance (TEER) values. Additionally, assess the permeability of a paracellular marker like Lucifer yellow. Low TEER values or high Lucifer yellow leakage indicate a compromised monolayer, which will lead to inaccurate Papp values.
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Issue 2: High Variability in Parallel Artificial Membrane Permeability Assay (PAMPA) Results
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Potential Cause 1: Inconsistent Artificial Membrane Formation.
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Solution: Ensure the lipid solution is completely dissolved and evenly coated on the filter of the donor plate. Inconsistent lipid application can lead to variations in membrane thickness and integrity.
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Potential Cause 2: Compound Precipitation in Donor Well.
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Solution: Similar to the Caco-2 assay, poor aqueous solubility can lead to precipitation of the compound in the donor well, reducing the concentration available for permeation. Visually inspect the donor wells for any signs of precipitation. If observed, consider reducing the starting concentration or using a co-solvent.
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Potential Cause 3: Evaporation during Incubation.
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Solution: Ensure the PAMPA plate is properly sealed and incubated in a humidified chamber to minimize evaporation from the donor and acceptor wells, which can concentrate the solutions and lead to inaccurate results.
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Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for improving the permeability of an this compound derivative with low permeability?
A1: A good starting point is to investigate the underlying cause of the low permeability. First, assess the compound's aqueous solubility. If it's low, initial efforts should focus on formulation strategies or minor structural modifications to enhance solubility. Concurrently, determine if the compound is a substrate for efflux transporters like P-gp by running a bi-directional Caco-2 assay. If high efflux is confirmed, medicinal chemistry efforts can be directed towards structural changes that reduce its affinity for P-gp. For instance, the introduction of a fluorine-substituted piperidine has been shown to reduce P-gp mediated efflux in imidazo[1,2-a]pyridine derivatives.[1]
Q2: How does the 8-methoxy group on the imidazo[1,2-a]pyridine scaffold generally influence permeability?
A2: The influence of a methoxy group on permeability is multifactorial. While it can sometimes improve metabolic stability, a strong correlation has been observed between methoxy substitutions and selectivity in some imidazopyridine series. However, it can also impact physicochemical properties like lipophilicity (LogP). The position of the methoxy group is crucial; for example, in one study on imidazopyridines, a 6-methoxy substitution showed the best selectivity index, while 5- or 7-methoxy substitutions did not. The impact of the 8-methoxy group should be experimentally determined and compared against analogs to establish a clear structure-permeability relationship for your specific series.
Q3: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A3: This discrepancy often points towards the involvement of active transport mechanisms that are present in the Caco-2 cells but absent in the artificial membrane of the PAMPA system. The high PAMPA permeability suggests good passive diffusion potential. The low Caco-2 permeability, in this context, strongly indicates that your compound is likely a substrate for an efflux transporter, such as P-gp, which actively removes the compound from the Caco-2 cells. To confirm this, you should perform a bi-directional Caco-2 assay and calculate the efflux ratio.
Q4: What are the key differences between the PAMPA and Caco-2 assays for assessing permeability?
A4: The key differences are summarized in the table below:
| Feature | PAMPA Assay | Caco-2 Assay |
| Model System | Artificial lipid membrane | Differentiated monolayer of human colon adenocarcinoma cells |
| Transport Measured | Passive diffusion only | Passive diffusion, active transport (uptake and efflux), and paracellular transport |
| Complexity | Simple, cell-free | More complex, cell-based |
| Throughput | High | Lower than PAMPA |
| Predictive Power | Good for passive permeability | More biologically relevant, can predict in vivo absorption and efflux liability |
Data Presentation
The following tables provide a template for summarizing and comparing quantitative permeability data for your this compound derivatives.
Table 1: Caco-2 Permeability Data
| Compound ID | R Group | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Control (High Perm.) | Propranolol | >10 | >10 | ~1 |
| Control (Low Perm.) | Atenolol | <1 | <1 | ~1 |
| Compound 11 (Ref.[1]) | (Structure) | High | (Not Reported) | 5.7 (in MDR1 cells) |
| ND-11543 (Ref.[2]) | (Structure) | Low | (Not Reported) | (Not Reported) |
| Your Compound 1 | ||||
| Your Compound 2 |
Table 2: PAMPA Permeability Data
| Compound ID | R Group | Pe (10⁻⁶ cm/s) |
| Control (High Perm.) | Testosterone | >10 |
| Control (Low Perm.) | Hydrocortisone | <1 |
| Your Compound 1 | ||
| Your Compound 2 |
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general framework. Specific parameters may need optimization.
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check:
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Measure the Transepithelial Electrical Resistance (TEER) of the monolayer.
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Perform a Lucifer Yellow rejection assay to assess paracellular permeability.
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Assay Procedure (Apical to Basolateral - A-B):
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Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
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Add fresh transport buffer to the basolateral (receiver) compartment.
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Add the test compound solution (typically in transport buffer with a low percentage of DMSO) to the apical (donor) compartment.
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Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At specified time points, take samples from the basolateral compartment and a final sample from the apical compartment.
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Assay Procedure (Basolateral to Apical - B-A):
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Follow the same procedure as A-B, but add the test compound to the basolateral compartment and sample from the apical compartment.
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Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
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Papp = (dQ/dt) / (A * C₀)
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Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
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Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
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2. Parallel Artificial Membrane Permeability Assay (PAMPA)
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Preparation of the Artificial Membrane:
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Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
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Coat the filter of a 96-well donor plate with a small volume of the lipid solution and allow it to impregnate the filter.
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Assay Setup:
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Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
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Add the test compound solution (dissolved in buffer, pH can be varied, e.g., pH 6.5 to mimic the small intestine) to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution.
-
Incubate the "sandwich" plate at room temperature for a specified period (e.g., 4-16 hours) in a humidified chamber.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: Calculate the effective permeability (Pe) using an appropriate equation that accounts for the concentrations in the donor and acceptor wells, volume, and incubation time.
Visualizations
Caption: Permeability assessment workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low Caco-2 permeability.
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Technical Support Center: Investigating the In Vitro Toxicity of 8-Methoxyimidazo[1,2-a]pyridine and Related Compounds
Disclaimer: The following information is compiled from research on various derivatives of the imidazo[1,2-a]pyridine scaffold. As of this writing, specific in vitro toxicity data for 8-Methoxyimidazo[1,2-a]pyridine is not extensively available in public literature. The data, protocols, and troubleshooting guides provided herein are based on analogous compounds and should be adapted and validated for your specific research needs.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro toxicity of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of in vitro toxicity for imidazo[1,2-a]pyridine derivatives?
A1: Published studies on various imidazo[1,2-a]pyridine derivatives suggest that their in vitro toxicity, particularly against cancer cell lines, is often mediated by the induction of apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Key mechanisms include the disruption of mitochondrial membrane potential, activation of caspases, and modulation of apoptosis-related proteins. Some derivatives have also been shown to inhibit critical cell survival signaling pathways such as the PI3K/Akt/mTOR pathway.
Q2: I am observing unexpected levels of cytotoxicity with my this compound compound. What could be the issue?
A2: Unexpected cytotoxicity could arise from several factors. Consider the following:
-
Compound Stability: Ensure your compound is stable in the cell culture medium over the duration of your experiment. Degradation products may have different toxicities.
-
Solvent Effects: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The toxicity profile you observe may be specific to the cell line you are using.
-
Assay Interference: The compound itself might interfere with the readout of your toxicity assay (e.g., colorimetric assays like MTT). It is advisable to include a control with the compound in cell-free medium to check for any direct reaction with the assay reagents.
Q3: How can I determine if this compound is inducing apoptosis in my cell line?
A3: Several methods can be employed to detect apoptosis. A common starting point is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Another indicator is the activation of caspases, which can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
Q4: My results from the MTT assay are not consistent. What are some common troubleshooting steps?
A4: Inconsistent MTT assay results can be due to several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final absorbance reading.
-
Incubation Times: Both the incubation time with the compound and the incubation time with the MTT reagent should be consistent across all plates and experiments.
-
Incomplete Solubilization of Formazan: Ensure the formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of error.
-
Contamination: Microbial contamination can affect cell metabolism and lead to erroneous results. Regularly check your cell cultures for any signs of contamination.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Plating | - Ensure thorough mixing of the cell suspension before plating.- Use a multichannel pipette for plating and ensure it is calibrated correctly.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Precipitation | - Visually inspect the wells after adding the compound to check for any precipitation.- If precipitation occurs, consider using a lower concentration or a different solvent system. A solubility test prior to the experiment is recommended. |
| Inconsistent Incubation Conditions | - Ensure uniform temperature and CO2 levels in the incubator.- Avoid stacking plates, as this can lead to temperature and gas exchange gradients. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and compound addition. |
Problem: No Significant Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - The compound may not be toxic to the specific cell line at the tested concentrations.- Consider testing a wider and higher concentration range. |
| Incorrect Compound Concentration | - Verify the stock solution concentration and the dilution calculations.- Ensure proper dissolution of the compound in the stock solvent. |
| Short Exposure Time | - The cytotoxic effects may require a longer incubation period. Consider extending the treatment duration (e.g., 48 or 72 hours). |
| Cellular Resistance | - The chosen cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action. |
Quantitative Data Summary
The following table summarizes IC50 values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data is provided for comparative purposes and to offer a potential range of cytotoxic activity for this class of compounds.
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | A375 (Melanoma) | ~10 | [1] |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | HeLa (Cervical Cancer) | ~35 | [1] |
| C-17 p-methoxy phenyl ester analog 8s | A549 (Lung Cancer) | 6.6 | |
| C-17 p-methoxy phenyl ester analog 8s | PC-3 (Prostate Cancer) | 5.9 | |
| Compound 9s | A549 (Lung Cancer) | 3.5 | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [2] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0-100 µM). Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-585 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway involved in the cytotoxicity of some imidazo[1,2-a]pyridine derivatives.
Caption: Potential signaling pathways affected by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
The following diagram outlines a general workflow for assessing the in vitro toxicity of a compound.
Caption: General workflow for in vitro toxicity assessment.
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting inconsistent cell viability assay results.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
Technical Support Center: 8-Methoxyimidazo[1,2-a]pyridine Analogue Selectivity Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selectivity optimization of 8-methoxyimidazo[1,2-a]pyridine analogues.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound analogues is resulting in low yields. What are some common causes and solutions?
A1: Low yields in the synthesis of imidazo[1,2-a]pyridines can stem from several factors. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone.[1] Here are some troubleshooting suggestions:
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can interfere with the reaction. The choice of base and solvent is also critical. For instance, milder bases like potassium carbonate are often used.[1]
-
Starting Material Purity: Impurities in the 2-amino-8-methoxypyridine or the α-haloketone can lead to side reactions and reduced yields. Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some condensations proceed at room temperature, while others require heating.[1] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the optimal reaction time.
-
Alternative Synthetic Routes: If the traditional condensation method is problematic, consider alternative syntheses. One-pot reactions involving aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by copper(I) iodide have been reported to give high yields.[2]
Q2: I am observing off-target activity with my this compound kinase inhibitor. How can I improve its selectivity?
A2: Achieving kinase inhibitor selectivity is a significant challenge due to the high conservation of the ATP-binding site across the kinome.[3][4] Here are some strategies to enhance selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazo[1,2-a]pyridine core. For example, substitutions on a phenyl ring attached to the core have been shown to significantly increase selectivity for SIK1 over SIK2 and SIK3.[5]
-
Exploit Unique Binding Pockets: Design analogues that can interact with less conserved regions outside the ATP-binding site. This can involve introducing functionalities that form hydrogen bonds or van der Waals interactions with specific residues in the target kinase.
-
Computational Modeling: Utilize molecular docking simulations to predict the binding modes of your analogues within the target kinase and key off-target kinases.[6] This can help identify modifications that favor binding to the desired target.
-
Consider Type II Inhibitors: Design inhibitors that bind to the inactive (DFG-out) conformation of the kinase. This conformation is often more distinct between kinases, potentially leading to higher selectivity.
Q3: My in vitro kinase assay results are not correlating with my cellular assay data. What could be the reason for this discrepancy?
A3: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[3] Several factors can contribute to this:
-
Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme, whereas cellular ATP levels are typically much higher (in the millimolar range).[3][7] An ATP-competitive inhibitor will appear less potent in a cellular environment.
-
Cell Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.
-
Metabolism: The compound may be rapidly metabolized within the cell, leading to a decrease in the concentration of the active inhibitor.
-
Off-Target Effects in Cells: The observed cellular phenotype may be due to the inhibition of an unintended target, which might not have been included in the in vitro kinase panel.
Troubleshooting Guides
Guide 1: Poor Solubility of Analogues
Problem: My purified this compound analogue has poor solubility in aqueous buffers, making biological assays difficult.
| Possible Cause | Troubleshooting Step |
| High Lipophilicity | Introduce polar functional groups (e.g., morpholine, piperazine) to the scaffold to increase hydrophilicity. |
| Crystallinity | Prepare different salt forms of the compound, which can have significantly different solubility profiles. |
| Incorrect Formulation | Use co-solvents such as DMSO or ethanol in the initial stock solution, and ensure the final concentration in the assay buffer is below the solubility limit. |
Guide 2: Inconsistent Kinase Inhibition IC50 Values
Problem: I am getting variable IC50 values for my lead compound in my kinase inhibition assay.
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Standardize the ATP concentration, enzyme concentration, and incubation time for all experiments. IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[7] |
| Compound Stability | Assess the stability of your compound in the assay buffer over the time course of the experiment. |
| Enzyme Activity | Ensure the kinase used in the assay is of high purity and has consistent activity between batches. |
| Plate Effects | Be mindful of "edge effects" on microplates. Randomize the sample layout on the plate to minimize systematic errors. |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is a general method for the synthesis of imidazo[1,2-a]pyridines via a one-pot, three-component reaction.
Materials:
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2-Aminopyridine derivative
-
Aldehyde
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Sodium bisulfate adsorbed on silica gel (NaHSO₄·SiO₂)
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 2-aminopyridine (1.0 mmol) in toluene (5 mL), add the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (10 mol%), and NaHSO₄·SiO₂ (20 mol%).
-
Reflux the reaction mixture for the time determined by TLC or LC-MS monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: SIK1)
This protocol describes a typical in vitro assay to determine the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant human SIK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, SIK1 enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for SIK1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Summary
Table 1: Selectivity of Optimized Imidazo[1,2-a]pyridine Analogues against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 27 | SIK1 | <1 | SIK2 | >100 | >100 | [5] |
| SIK3 | >100 | >100 | [5] | |||
| Compound 26 | c-Met | 1.9 | - | - | - | [8] |
| VEGFR2 | 2.2 | - | - | - | [8] | |
| Compound 32 | Mer | - | - | - | Highly Selective | [9] |
| Axl | - | - | - | Highly Selective | [9] |
Note: IC50 values and selectivity are dependent on the specific assay conditions used in the cited literature.
Visualizations
Caption: Experimental workflow for synthesis and selectivity optimization.
Caption: Generalized kinase signaling pathway and point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 8-Methoxyimidazo[1,2-a]pyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 8-Methoxyimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing a very low yield of this compound, or no product is forming at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors. Systematically investigate the following:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 2-amino-3-methoxypyridine and the α-haloketone. Impurities can interfere with the reaction. The 2-amino-3-methoxypyridine can be synthesized from furfural by ring-opening with chlorine or bromine, followed by reaction with an ammonia sulfamate solution and subsequent hydrolysis.[1][2]
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, it could lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal range. For similar syntheses, temperatures around 80°C have been found to be effective.[3]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF are often effective.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Catalyst: For copper-catalyzed reactions, ensure the catalyst (e.g., CuBr) is active.[3] Consider using a fresh batch of the catalyst.
-
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base: If a base is used, its strength and stoichiometry are important. A weak base may not be sufficient to neutralize the generated acid, while a very strong base could lead to side reactions.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity spots on my TLC plate along with the desired product. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Here are some potential side reactions and mitigation strategies:
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Polymerization: Starting materials, especially the α-haloketone, can polymerize under certain conditions. To minimize this, add the α-haloketone slowly to the reaction mixture.
-
Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of isomeric products is possible. Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.
-
O-Demethylation: The 8-methoxy group could potentially be cleaved under harsh acidic or high-temperature conditions, leading to the formation of the corresponding 8-hydroxy derivative. Avoid strong acids and excessive heat if this impurity is observed.
-
Self-condensation of the α-haloketone: This can occur, especially in the presence of a base. Slow addition of the ketone and maintaining a moderate temperature can reduce this side reaction.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound from the crude reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the nature of the product and potential impurities. Consider the following approaches:
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridines.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product. For similar compounds, a solvent system of 30% acetone in hexanes has been used.[4]
-
-
Recrystallization: If the product is a solid and has reasonable purity after initial workup, recrystallization from a suitable solvent system can be an effective final purification step.
-
Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core is basic, an acid-base extraction can be used to separate it from neutral impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5][6] For this compound, the key starting material is 2-amino-3-methoxypyridine.[7] This is typically reacted with an appropriate α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, in a suitable solvent, often with heating.
Q2: What are the key reaction parameters to optimize for scaling up the production?
A2: When scaling up, it is crucial to re-optimize the following parameters:
-
Stoichiometry of Reactants: Ensure the optimal molar ratio of 2-amino-3-methoxypyridine to the α-haloketone is maintained.
-
Reaction Concentration: The concentration of the reactants in the solvent can affect reaction kinetics and product precipitation.
-
Temperature Control: Maintaining a consistent and uniform temperature throughout the larger reaction vessel is critical to avoid side reactions and ensure consistent product quality.
-
Mixing/Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger volumes.
-
Work-up Procedure: The extraction and washing steps may need to be adjusted for larger volumes to ensure efficient separation and removal of impurities.
Q3: Are there any known biological signaling pathways associated with this compound?
A3: While specific studies on this compound are limited, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to interact with several important biological pathways. Notably, some derivatives have been found to inhibit the AKT/mTOR pathway and the STAT3/NF-κB signaling pathway, both of which are crucial in cancer cell proliferation and inflammation.[8][9] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[8]
Quantitative Data
The following table summarizes the effect of reaction conditions on the yield of substituted imidazo[1,2-a]pyridines based on literature reports for analogous syntheses. This data can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMF | 80 | - | up to 90 | [3] |
| None | Water | 70 | - | - | [10] |
| NH4Cl | EtOH | 60 | 0.5 | 89 | [11] |
| Lewis Acids (e.g., BF3·MeCN) | - | - | - | up to 85 | [12] |
Experimental Protocols
Representative Protocol for the Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol is a general guideline based on the synthesis of similar imidazo[1,2-a]pyridine derivatives and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2-amino-3-methoxypyridine
-
α-haloketone (e.g., bromoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ)
-
Anhydrous solvent (e.g., Ethanol or DMF)
-
Base (e.g., NaHCO3)
Procedure:
-
To a solution of 2-amino-3-methoxypyridine (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq).
-
Slowly add the α-haloketone (1.1 eq) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (or the optimized temperature) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. chemmethod.com [chemmethod.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 8-Methoxyimidazo[1,2-a]pyridine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, with a particular focus on the potential of 8-methoxy substituted derivatives, against other established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of 8-methoxyimidazo[1,2-a]pyridine, this guide will leverage data from closely related and clinically relevant derivatives, such as Anlotinib, to represent the therapeutic potential of this chemical class. The comparison will be made against well-known kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.
Introduction to Imidazo[1,2-a]pyridines in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2][3] In the realm of oncology, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5][6] Research has demonstrated that modifications on the imidazo[1,2-a]pyridine ring system can lead to potent and selective inhibitors of key kinases involved in cancer progression, such as PI3K, Akt, mTOR, and receptor tyrosine kinases.[4][6][7][8]
Anlotinib, a multi-target tyrosine kinase inhibitor, is a prominent example of a clinically successful drug featuring the imidazo[1,2-a]pyridine core.[9][10] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including VEGFR, FGFR, and PDGFR, thereby targeting tumor angiogenesis and proliferation.[2][9][11] The potent activity of Anlotinib underscores the significant potential of the imidazo[1,2-a]pyridine scaffold in the development of novel kinase inhibitors.
Comparative Performance Data
The following tables summarize the inhibitory activities (IC50 values) of Anlotinib as a representative of the imidazo[1,2-a]pyridine class, and the comparator kinase inhibitors Gefitinib, Erlotinib, and Lapatinib against their primary kinase targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical or cellular assays.
Table 1: Inhibitory Activity (IC50) of Anlotinib against Key Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR2 | 0.2 | Biochemical |
| VEGFR3 | 0.7 | Biochemical |
| FGFR1 | 1.5 | Biochemical |
| PDGFRβ | 1.1 | Biochemical |
| c-Kit | 4.5 | Biochemical |
Data sourced from preclinical studies on Anlotinib.[11]
Table 2: Inhibitory Activity (IC50) of Comparator Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Assay Type |
| Gefitinib | EGFR | 26 - 57 | Cellular |
| Erlotinib | EGFR | 2 | Biochemical |
| Lapatinib | EGFR | 10.8 | Biochemical |
| HER2 | 9.2 | Biochemical |
IC50 values can vary depending on the specific assay conditions.[12][13][14][15]
Signaling Pathways and Mechanisms of Action
The inhibitors discussed in this guide target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Imidazo[1,2-a]pyridine Derivatives (e.g., Anlotinib)
Anlotinib exerts its anti-cancer effects by blocking multiple signaling pathways simultaneously. Its primary targets are receptor tyrosine kinases involved in angiogenesis and cell growth.
Anlotinib signaling pathway inhibition.
EGFR and HER2 Inhibitors (Gefitinib, Erlotinib, Lapatinib)
Gefitinib and Erlotinib are selective inhibitors of EGFR, while Lapatinib is a dual inhibitor of both EGFR and HER2. These receptors are members of the ErbB family of receptor tyrosine kinases.
EGFR/HER2 signaling pathway inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate kinase inhibitors. Specific details may vary based on the kinase, cell line, and reagents used.
Biochemical Kinase Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Biochemical kinase assay workflow.
Detailed Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent signal that is proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Kinase Phosphorylation Assay (Western Blotting)
This method is used to determine the effect of an inhibitor on the phosphorylation of a specific kinase or its downstream substrates within a cellular context.[16][17]
Western blot experimental workflow.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane is often stripped and re-probed for the total protein as a loading control.[16]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. As exemplified by the multi-target inhibitor Anlotinib, derivatives of this class can exhibit potent and broad-spectrum activity against key oncogenic kinases. While specific data for this compound is not extensively available in the public domain, the success of structurally related compounds suggests that further exploration of substitutions at the 8-position and other locations on the imidazo[1,2-a]pyridine ring could yield highly effective and selective kinase inhibitors.
Compared to established single or dual-target inhibitors like Gefitinib, Erlotinib, and Lapatinib, the multi-targeting approach of compounds like Anlotinib offers the potential to overcome resistance mechanisms and impact a broader range of cancer-driving pathways. Continued research into the structure-activity relationships of imidazo[1,2-a]pyridine derivatives is warranted to fully exploit their therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of anlotinib, a multikinase angiogenesis inhibitor, in combination with epirubicin in preclinical models of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Efficacy of 8-Methoxyimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Researchers
An Objective Analysis of Anticancer Potential and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant anticancer potential. This guide provides a comparative overview of the efficacy of 8-methoxyimidazo[1,2-a]pyridine derivatives and related analogues, focusing on their performance as anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and insights into their mechanisms of action.
Comparative Efficacy: In Vitro Cytotoxicity
The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Key Observations |
| 8-Morpholinoimidazo[1,2-a]pyrazines | 14c | A549 (Lung) | 6.39 | Exhibited moderate cytotoxicity. Also showed inhibitory activity against PI3Kα kinase with an IC50 of 1.25 µM.[1] |
| PC-3 (Prostate) | >50 | |||
| MCF-7 (Breast) | >50 | |||
| 2,6,8-Substituted Imidazo[1,2-a]pyridines | 35 | SKOV-3 (Ovarian) | >10 | Identified as a potent PI3Kα inhibitor with an enzymatic IC50 of 150 nM.[2] |
| T47D (Breast) | 7.9 | More potent against breast cancer cell lines harboring PIK3CA mutations.[2] | ||
| MCF-7 (Breast) | 9.4 | |||
| H1975 (Lung) | >10 | |||
| H460 (Lung) | >10 | |||
| Imidazo[1,2-a]pyridine Hybrids | HB9 | A549 (Lung) | 50.56 | Outperformed the standard anticancer drug Cisplatin (IC50 = 53.25 µM) in this study.[3] |
| HB10 | HepG2 (Liver) | 51.52 | Showed higher activity against HepG2 cells compared to Cisplatin (IC50 = 54.81 µM).[3] | |
| Imidazo[1,2-a]pyridine-2-carbohydrazides | 7d | MCF-7 (Breast) | 22.6 | Exhibited the highest cytotoxic potential in its series against MCF-7 and HT-29 cells.[4] |
| HT-29 (Colon) | 13.4 | |||
| K562 (Leukemia) | >100 | |||
| Vero (Non-cancer) | >100 | Showed no toxicity to non-cancerous cells at concentrations up to 100 µM.[4] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence suggests that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of intracellular signaling events, ultimately leading to the activation of downstream effectors that promote cell growth and survival. Imidazo[1,2-a]pyridine derivatives, particularly those with substitutions at the 8-position, have been shown to inhibit key kinases in this pathway, such as PI3Kα.[1][2] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
References
Validation of 8-Methoxyimidazo[1,2-a]pyridine as a Drug Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and infectious diseases. Various analogs exhibit potent in vitro activity against a range of cancer cell lines and Mycobacterium tuberculosis strains. The mechanism of action for their anticancer effects often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. As antitubercular agents, they have been shown to target essential enzymes in M. tuberculosis. This guide will present a detailed comparison of the biological activities of representative imidazo[1,2-a]pyridine derivatives with standard drugs, Doxorubicin for cancer and Isoniazid for tuberculosis, to highlight the therapeutic potential of this scaffold.
Data Presentation
Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, compared with the standard chemotherapeutic agent Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Deriv. 1 | A375 (Melanoma) | 9.7 | [1] |
| HeLa (Cervical) | 35.0 | [1] | |
| Imidazo[1,2-a]pyridine Deriv. 2 | MCF-7 (Breast) | 11 | [2] |
| HepG2 (Liver) | 13 | [2] | |
| Doxorubicin | A549 (Lung) | > 20 | [3][4] |
| HeLa (Cervical) | 2.9 | [4] | |
| HepG2 (Liver) | 12.2 | [4] | |
| MCF-7 (Breast) | 2.5 | [4] |
Note: Specific structures of the representative imidazo[1,2-a]pyridine derivatives are detailed in the cited literature.
Antitubercular Activity
The following table presents the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) of representative imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv, in comparison with the first-line antitubercular drug Isoniazid.
| Compound/Drug | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference(s) |
| Imidazo[1,2-a]pyridine Deriv. 3 | H37Rv | 0.05 - 3.12 | [5] |
| Imidazo[1,2-a]pyridine Deriv. 4 | H37Rv | <0.016 | [5] |
| Isoniazid | H37Rv | 0.06 | [6] |
Note: Specific structures of the representative imidazo[1,2-a]pyridine derivatives are detailed in the cited literature.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) for anticancer agents is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., 8-Methoxyimidazo[1,2-a]pyridine derivatives, Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antitubercular Activity Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of antitubercular agents is determined using the broth microdilution method.
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 0.5. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compounds (e.g., this compound derivatives, Isoniazid) are serially diluted in 96-well microplates containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are also included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Visual inspection or the use of a growth indicator like Resazurin can be used to determine growth.
Signaling Pathways and Experimental Workflows
Proposed Anticancer Mechanism of Action of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Experimental Workflow for Anticancer Drug Screening
The general workflow for the in vitro screening of potential anticancer compounds is a multi-step process to assess their efficacy and mechanism of action.
Caption: A typical workflow for the in vitro and in vivo screening of anticancer drug candidates.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the fields of oncology and infectious diseases, underscore its potential as a "privileged structure" in medicinal chemistry. While direct experimental data on this compound is currently limited, the potent activity of other analogs suggests that further investigation into the synthesis and biological evaluation of this specific compound is warranted. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers aiming to explore the therapeutic potential of the imidazo[1,2-a]pyridine class of compounds. Future studies should focus on synthesizing and testing 8-methoxy and other 8-substituted analogs to build a comprehensive structure-activity relationship and to identify lead candidates for further preclinical and clinical development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Methoxyimidazo[1,2-a]pyridine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 8-methoxy substituted series, in particular, has garnered significant interest for its potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 8-methoxyimidazo[1,2-a]pyridine derivatives, supported by experimental data to inform future drug discovery and development efforts.
Anticancer Activity: Targeting Kinase Signaling
Several this compound derivatives have demonstrated potent anticancer activity, often through the inhibition of key protein kinases involved in cell growth and proliferation.
Structure-Activity Relationship Highlights:
Modifications at the 2- and 3-positions of the this compound core have been extensively explored to optimize anticancer potency. The introduction of various aryl and heteroaryl groups at these positions has a significant impact on the inhibitory activity against kinases such as c-Met and those in the PI3K/Akt/mTOR pathway.
A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as c-Met inhibitors.[1] SAR exploration led to the identification of potent and selective inhibitors, with substitutions at the 6- and 7-positions also influencing activity.[1] While this study did not focus exclusively on 8-methoxy analogs, it provides a valuable framework for understanding the broader SAR of this scaffold.
Another study focused on 8-morpholinoimidazo[1,2-a]pyrazine derivatives, a related scaffold, and identified compounds with inhibitory activity against PI3Kα kinase.[2][3] The structure-activity relationships revealed that the position of aryl group substitutions significantly influences cytotoxicity.[2][3]
The table below summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) |
| 1a | Phenyl | H | A549 (Lung) | 15.2 |
| 1b | 4-Chlorophenyl | H | A549 (Lung) | 8.5 |
| 2a | H | Pyrimidin-4-yl | EBC-1 (Lung) | 0.045 |
| 2b | H | 5-methyl-pyrimidin-4-yl | EBC-1 (Lung) | 0.028 |
| 3a | - | - | HCC1937 (Breast) | 45 |
| 3b | - | - | HCC1937 (Breast) | 47.7 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. Compounds 3a and 3b are referenced as IP-5 and IP-6 in the source material.[4]
Antimicrobial Activity: A Promising Frontier
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. The this compound scaffold has shown promise in this area, with derivatives exhibiting activity against various bacterial and mycobacterial strains.
Structure-Activity Relationship Highlights:
Key modifications influencing the antimicrobial potency of imidazo[1,2-a]pyridines often involve the introduction of carboxamide and sulfonamide moieties. The nature and substitution pattern of aromatic and heterocyclic rings attached to these functional groups play a crucial role in determining the minimum inhibitory concentration (MIC).
A review of synthetic imidazopyridine-based derivatives highlights their potential as inhibitors against multi-drug resistant bacterial infections.[5] The antibacterial profile and SAR studies provide a foundation for designing novel and more potent antibacterial agents.[5] Another review focuses on the developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents, discussing their SAR and mode of action.[6]
The following table presents the in vitro antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | R-Group | Target Organism | MIC (µg/mL) |
| 4a | 4-Fluorophenyl | S. aureus | 7.8 |
| 4b | 4-Chlorophenyl | S. aureus | 31.25 |
| 5a | - | E. coli | <2.50 |
| 5b | - | Gram-negative strains | <1 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. Compounds 4a, 4b, 5a, and 5b are referenced in a review article and the specific structures are not detailed here.[7]
Experimental Protocols
To ensure the reproducibility and transparent comparison of data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control.
-
Add the kinase enzyme to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical relationships and experimental processes, the following diagrams were generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Comparative Analysis of 8-Methoxyimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases crucial in oncogenic signaling. This guide provides a comparative cross-reactivity profile of a representative imidazo[1,2-a]pyridine derivative, placing its performance in context with established clinical-stage kinase inhibitors. The data presented herein is intended to inform drug discovery efforts by highlighting the selectivity and potential off-target effects of this compound class.
Introduction to Imidazo[1,2-a]pyridines in Kinase Inhibition
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have demonstrated significant potential as inhibitors of various protein kinases.[1][2] Modifications on this core structure have led to the development of potent and selective inhibitors for targets such as Phosphoinositide 3-kinases (PI3Ks), mammalian Target of Rapamycin (mTOR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and c-Met.[3][4][5] The therapeutic potential of these compounds is underscored by their involvement in critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6][7][8]
This guide focuses on a comparative analysis of the kinase selectivity of a potent imidazo[1,2-a]pyridine derivative against a broad panel of kinases, benchmarked against well-characterized clinical candidates, Pictilisib (GDC-0941) and Omipalisib (GSK2126458).
Cross-Reactivity Profiling Data
To provide a clear comparison, the following tables summarize the inhibitory activity of a representative potent imidazo[1,2-a]pyridine derivative (Compound A), alongside Pictilisib and Omipalisib. Compound A's data is sourced from a comprehensive kinome scan of a structurally related analog, providing the best available representation for this class.[9]
Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) Against Primary Targets and Key Off-Targets
| Kinase Target | Imidazo[1,2-a]pyridine Analog (Compound 27e)[9] | Pictilisib (GDC-0941)[10][11] | Omipalisib (GSK2126458)[12][13] |
| PI3Kα | - | 3 | 0.019 |
| PI3Kβ | - | 33 | 0.13 |
| PI3Kδ | - | 3 | 0.024 |
| PI3Kγ | - | 75 | 0.06 |
| mTOR | - | >580 | 0.18 (mTORC1) / 0.3 (mTORC2) |
| FLT3 | <3 | - | - |
| Aurora A | 7.5 | - | - |
| Aurora B | 48 | - | - |
| DNA-PK | - | - | 0.28 |
| Note: Data for Compound 27e is presented as Kd (nM) from a KINOMEscan assay. Data for Pictilisib and Omipalisib are presented as IC50 or Ki (nM). Values in bold indicate high potency. |
Table 2: Selectivity Profile of Imidazo[4,5-b]pyridine Compound 27e Across a Broad Kinase Panel (KINOMEscan) [9]
| Kinase | Percent Control at 1 µM |
| Aurora B | 1 |
| FLT3 | 2.1 |
| Aurora A | 3.4 |
| Aurora C | 16 |
| Numerous other kinases | >50 |
| Note: A lower "Percent Control" value indicates stronger binding/inhibition. This table highlights the high selectivity of the imidazo-pyridine scaffold, with significant inhibition observed for only a few kinases out of a panel of 442. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
KINOMEscan™ Assay for Cross-Reactivity Profiling[9]
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure: a. Kinases are tagged with a unique DNA identifier. b. Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin. c. The DNA-tagged kinase, liganded beads, and the test compound (e.g., Imidazo[1,2-a]pyridine derivative) are combined in a binding buffer. d. The mixture is incubated to allow for competitive binding to reach equilibrium. e. The beads are washed to remove unbound components. f. The bound kinase is eluted, and the concentration of the DNA tag is measured by qPCR. g. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound to the kinase.
In Vitro PI3K Enzyme Assay (for Pictilisib and Omipalisib)[10][14]
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
-
Assay Principle: A common method is a scintillation proximity assay (SPA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K reaction.
-
Procedure (SPA-based): a. The test compound is serially diluted in DMSO. b. The compound is added to a reaction mixture containing the purified recombinant PI3K isoform (e.g., PI3Kα, β, δ, or γ), ATP (including a radiolabeled ATP, such as [γ-³³P]-ATP), and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). c. The reaction is incubated to allow for the enzymatic conversion of PIP2 to PIP3. d. The reaction is stopped, and the amount of radiolabeled PIP3 produced is quantified using a scintillation counter. e. IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a general workflow for cross-reactivity profiling.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. The available data on analogs suggest that high selectivity can be achieved, as exemplified by the narrow target profile of some derivatives in broad kinase panels.[9] When compared to clinical-stage PI3K inhibitors like Pictilisib and Omipalisib, which exhibit varying degrees of selectivity across the PI3K isoforms and other kinases, imidazo[1,2-a]pyridine derivatives can be engineered to target different kinases with high affinity, such as FLT3 and Aurora kinases.
For researchers and drug development professionals, this comparative guide highlights the importance of comprehensive cross-reactivity profiling to fully characterize the selectivity and potential therapeutic applications of novel imidazo[1,2-a]pyridine-based inhibitors. The choice of substituents on the core scaffold is critical in determining the target profile and should be guided by extensive structure-activity relationship studies.
References
- 1. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Benchmarking a Novel Imidazo[1,2-a]pyridine Derivative Against Standard-of-Care Drugs for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a promising imidazo[1,2-a]pyridine derivative against established standard-of-care drugs for the treatment of breast cancer. The data presented herein is based on preclinical in vitro studies and is intended to provide an objective performance benchmark for researchers in the field of oncology drug discovery.
Introduction
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antituberculosis, and anti-inflammatory properties. This guide focuses on a specific derivative, one featuring a 3-methoxyphenyl moiety, which has demonstrated potent cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. Its performance is benchmarked against two widely used chemotherapeutic agents for breast cancer: doxorubicin and paclitaxel.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer efficacy of the imidazo[1,2-a]pyridine derivative and the standard-of-care drugs was assessed by determining their half-maximal inhibitory concentration (IC50) against the MCF-7 breast cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine derivative (with 3-methoxyphenyl moiety) | PI3K/Akt/mTOR Pathway Inhibition (putative) | MCF-7 | 2.35 |
| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | MCF-7 | 0.68 - 8.31[1][2] |
| Paclitaxel | Microtubule Stabilization | MCF-7 | 0.0075 - 18.6[3][4] |
Note: The IC50 values for doxorubicin and paclitaxel can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The ranges provided reflect this variability.
Experimental Protocols
The following section details the methodology for the in vitro cytotoxicity assay used to generate the comparative data.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Imidazo[1,2-a]pyridine derivative, Doxorubicin, Paclitaxel (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (imidazo[1,2-a]pyridine derivative, doxorubicin, and paclitaxel). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of the imidazo[1,2-a]pyridine derivative.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cytotoxicity assessment.
Caption: Workflow of the MTT assay for determining cell viability and IC50 values.
References
In Vivo Therapeutic Efficacy of Imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of imidazo[1,2-a]pyridine derivatives with established alternative treatments. The content is based on available experimental data for this class of compounds and may not be specific to the 8-methoxy variant due to a lack of publicly available in vivo studies on this specific derivative. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of In Vivo Efficacy
Imidazo[1,2-a]pyridine derivatives have demonstrated promising therapeutic potential across various disease models, including inflammation, cancer, and tuberculosis. This section compares their in vivo performance with standard therapeutic agents.
Anti-Inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] In a comparative context, their efficacy can be assessed against established nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
| Compound Class | Animal Model | Assay | Efficacy | Comparator | Comparator Efficacy |
| Imidazo[1,2-a]pyridine Derivatives | Rat | Carrageenan-induced paw edema | Significant edema inhibition[2] | Indomethacin | Standard anti-inflammatory effect[2] |
| Imidazo[1,2-a]pyridine Derivatives | Rat | Acetic acid-induced writhing | Notable analgesic activity (ED50 = 12.38 mg/kg for compound 5j)[1] | - | - |
| Celecoxib | Rat | Carrageenan-induced paw edema | Potent edema reduction[3] | - | - |
| Celecoxib | Rat | Smoke-induced emphysema | Inhibition of inflammatory markers (iNOS, COX-2, PGE2)[4] | - | - |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridines has been explored in various xenograft models. Their mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR pathway.[5][6] A comparison with a standard chemotherapeutic agent like Paclitaxel provides a benchmark for their in vivo activity.
| Compound Class | Animal Model | Tumor Type | Efficacy | Comparator | Comparator Efficacy |
| Imidazo[1,2-a]pyridine Derivatives | Mouse Xenograft | Not Specified | Data on tumor growth inhibition is emerging from preclinical studies.[5] | Paclitaxel | Significant tumor growth inhibition in various xenograft models (e.g., A549 lung cancer)[7][8][9] |
Antituberculosis Activity
Several imidazo[1,2-a]pyridine derivatives have shown potent in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[10][11][12][13] Their efficacy is often compared to first-line antituberculosis drugs like Isoniazid.
| Compound Class | Animal Model | M. tuberculosis Strain | Efficacy | Comparator | Comparator Efficacy |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mouse | H37Rv | Potent antitubercular activity (MIC values in the nanomolar range for some derivatives)[10][13] | Isoniazid | Standard antitubercular effect[14][15] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mouse | MDR and XDR strains | Significant activity against resistant strains[11] | PA-824 (Pretomanid) | Potent activity against MDR-TB[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo experimental protocols for assessing the therapeutic effects discussed.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (imidazo[1,2-a]pyridine derivative or Celecoxib) or vehicle is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[3]
Human Tumor Xenograft in Mice (Anticancer)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human cancer cells (e.g., A549 for lung cancer) are cultured and harvested.
-
A specific number of cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[7]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Mice are randomized into treatment and control groups.
-
The test compound (imidazo[1,2-a]pyridine derivative or Paclitaxel) is administered via the desired route (e.g., oral, intraperitoneal, intravenous).[7]
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.[7]
Mycobacterium tuberculosis Infection in Mice (Antituberculosis)
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Procedure:
-
Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment with the test compound (imidazo[1,2-a]pyridine derivative or Isoniazid) or vehicle is initiated at a specified time post-infection (e.g., 1 day or several weeks).
-
Compounds are typically administered orally once daily for a defined period (e.g., 4 weeks).
-
At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
-
Data Analysis: The bacterial load (colony-forming units, CFU) in the organs is determined by plating serial dilutions of the homogenates on selective agar. The reduction in CFU in treated groups is compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imidazo[1,2-a]pyridines and their comparators are mediated through the modulation of specific signaling pathways.
COX-2 Signaling Pathway in Inflammation
Imidazo[1,2-a]pyridine derivatives and Celecoxib exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16]
Caption: Inhibition of the COX-2 pathway by Imidazo[1,2-a]pyridines and Celecoxib.
VEGFR Signaling Pathway in Angiogenesis
The anticancer activity of certain imidazo[1,2-a]pyridines may be attributed to their ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling. This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[17][18][19][20] Paclitaxel also impacts tumor vasculature, albeit through a different primary mechanism.
Caption: Potential inhibition of the VEGFR signaling pathway by Imidazo[1,2-a]pyridines.
QcrB Inhibition in Mycobacterium tuberculosis
A key mechanism of action for some antitubercular imidazo[1,2-a]pyridines is the inhibition of QcrB, a subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mycobacterium tuberculosis.[21][22] This is a distinct mechanism from that of Isoniazid, which inhibits mycolic acid synthesis.[23]
References
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo activities of acylated derivatives of isoniazid against mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mycobacterial Membrane Proteins QcrB and AtpE: Roles in Energetics, Antibiotic Targets, and Associated Mechanisms of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoniazid | PPT [slideshare.net]
Comparative analysis of 8-Methoxyimidazo[1,2-a]pyridine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 8-methoxy substituted variant, in particular, has garnered significant interest. This guide provides a comparative analysis of key synthetic methods for 8-Methoxyimidazo[1,2-a]pyridine, offering insights into their efficiency, conditions, and overall performance. The information is compiled from various sources and presented to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound primarily originates from the key starting material, 2-amino-3-methoxypyridine. The most common and effective methods are classical cyclocondensation, one-pot multi-component reactions, and the increasingly popular microwave-assisted synthesis. Below is a summary of these methods, with quantitative data collated from analogous reactions reported in the literature.
| Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Cyclocondensation | 2-amino-3-methoxypyridine, α-haloketone (e.g., 2-bromoacetophenone) | 2 - 24 hours | 70 - 90 | Well-established, reliable, good yields. | Requires pre-synthesis of α-haloketone, longer reaction times. |
| One-Pot Synthesis (Groebke-Blackburn-Bienaymé) | 2-amino-3-methoxypyridine, aldehyde, isocyanide | 8 - 12 hours | 82 - 91[1] | High atom economy, operational simplicity, avoids handling lachrymatory α-haloketones.[2] | May require optimization for specific substrates, isocyanides can be toxic. |
| Microwave-Assisted Synthesis | 2-amino-3-methoxypyridine, α-haloketone | 1 - 30 minutes | 24 - 99[3] | Drastically reduced reaction times, often higher yields, "green" chemistry approach.[3][4] | Requires specialized microwave reactor, potential for pressure build-up. |
Experimental Protocols
Classical Cyclocondensation
This method involves the reaction of 2-amino-3-methoxypyridine with an α-haloketone, such as 2-bromoacetophenone, to yield 8-methoxy-2-phenylimidazo[1,2-a]pyridine.
Protocol:
-
To a solution of 2-amino-3-methoxypyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), is added an equimolar amount of the α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol).
-
A base, such as sodium bicarbonate (2.0 mmol), is added to the mixture.
-
The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for 2-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
One-Pot Synthesis (Groebke-Blackburn-Bienaymé Reaction)
This three-component reaction provides a more convergent and efficient route to substituted imidazo[1,2-a]pyridines.[1]
Protocol:
-
In a round-bottom flask, a mixture of 2-amino-3-methoxypyridine (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.2 mmol) is prepared in a solvent such as methanol or acetonitrile (10 mL).
-
A catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or NH₄Cl) is added.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60 °C) for 8-12 hours.[1]
-
Reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is evaporated.
-
The resulting residue is worked up by adding water and extracting with an organic solvent.
-
The combined organic extracts are dried and concentrated.
-
The crude product is then purified by column chromatography.
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly accelerate the classical cyclocondensation reaction.[3]
Protocol:
-
In a microwave-safe reaction vessel, 2-amino-3-methoxypyridine (1.0 mmol) and an α-haloketone (1.0 mmol) are mixed in a minimal amount of a suitable high-boiling solvent (e.g., DMF or ethanol).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for a short duration, typically ranging from 1 to 30 minutes.[3]
-
After irradiation, the vessel is cooled to room temperature.
-
The work-up and purification procedure is similar to that of the classical cyclocondensation method.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Classical cyclocondensation pathway.
Caption: One-pot Groebke-Blackburn-Bienaymé reaction.
Caption: Microwave-assisted synthesis workflow.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
A Comparative Guide to Orthogonal Methods for Validating 8-Methoxyimidazo[1,2-a]pyridine Target Engagement
In the realm of drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a biologically relevant setting is a pivotal step. This process, known as target engagement, is crucial for validating a compound's mechanism of action and for making informed decisions to advance a molecule through the development pipeline. For novel compounds like 8-Methoxyimidazo[1,2-a]pyridine, a multifaceted approach using orthogonal, independent methods is essential to build a robust body of evidence for on-target activity.
This guide provides a comparative overview of key orthogonal methodologies for validating the target engagement of this compound. While the direct molecular target of this specific compound is a subject of ongoing investigation, this guide will utilize Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) as putative targets. This is based on the broader activity of the imidazo[1,2-a]pyridine scaffold, which has been shown to inhibit these key regulators of cell cycle progression and epigenetic control, respectively. By employing this dual-target hypothesis, we can effectively illustrate the application and comparison of various validation techniques.
Quantitative Data Summary for Target Engagement Assays
To robustly validate the binding of this compound to its putative targets, a combination of biophysical and cellular assays should be employed. The following tables summarize representative quantitative data that could be obtained from such assays.
Table 1: Biophysical Methods for Target Engagement
| Method | Target | Parameter Measured | This compound | Alternative Compound |
| Surface Plasmon Resonance (SPR) | BRD4 | Dissociation Constant (Kd) | 1.2 µM | 0.5 µM |
| PLK1 | Dissociation Constant (Kd) | 3.5 µM | 1.8 µM | |
| Isothermal Titration Calorimetry (ITC) | BRD4 | Dissociation Constant (Kd) | 1.5 µM | 0.6 µM |
| PLK1 | Dissociation Constant (Kd) | 4.0 µM | 2.1 µM | |
| Differential Scanning Fluorimetry (DSF) | BRD4 | Thermal Shift (ΔTm) | + 4.2 °C | + 6.8 °C |
| PLK1 | Thermal Shift (ΔTm) | + 2.8 °C | + 5.1 °C |
Table 2: Cellular Methods for Target Engagement
| Method | Target | Parameter Measured | This compound | Alternative Compound |
| Cellular Thermal Shift Assay (CETSA) | BRD4 | Thermal Shift (ΔTm) | + 3.9 °C | + 6.2 °C |
| PLK1 | Thermal Shift (ΔTm) | + 2.5 °C | + 4.8 °C | |
| NanoBRET™ Target Engagement Assay | BRD4 | IC50 | 2.1 µM | 0.8 µM |
| PLK1 | IC50 | 5.3 µM | 2.5 µM |
Key Experimental Methodologies
Detailed protocols for the key experiments cited above are provided below to ensure reproducibility and aid in the design of validation studies.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to purified BRD4 and PLK1 proteins.
Methodology:
-
Protein Immobilization: Purified recombinant human BRD4 (BET domain) and PLK1 (kinase domain) are immobilized on separate flow cells of a CM5 sensor chip via amine coupling.
-
Compound Preparation: this compound is serially diluted in a suitable running buffer (e.g., HBS-EP+) to generate a concentration series (e.g., 0.1 to 100 µM).
-
Binding Analysis: The compound solutions are injected over the protein-immobilized and reference flow cells at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring changes in the refractive index.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference flow cell signal. The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses to a 1:1 binding model.
Isothermal Titration Calorimetry (ITC)
Objective: To provide orthogonal validation of the binding affinity and to determine the thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Purified BRD4 or PLK1 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of BRD4 and PLK1 upon compound binding.
Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with various concentrations of this compound or vehicle control for a defined period.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.[1]
-
Protein Detection: The amount of soluble BRD4 and PLK1 in each sample is quantified by a specific and sensitive method, such as Western blotting or an immunoassay.[1]
-
Data Analysis: Melt curves are generated by plotting the amount of soluble protein as a function of temperature. The change in the melting temperature (ΔTm) upon compound treatment is calculated.[1]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of the putative targets, the following diagrams have been generated.
Conclusion
The orthogonal validation of target engagement is a cornerstone of modern drug discovery.[1] By employing a combination of biophysical and cellular methods, researchers can build a comprehensive and robust data package to confirm that a compound, such as this compound, interacts with its intended molecular targets. The use of multiple, independent techniques, as outlined in this guide, provides the necessary confidence to mitigate the risk of downstream failures and to guide the rational design of more potent and selective therapeutics. The integration of quantitative data, detailed methodologies, and clear visual representations of workflows and biological pathways offers a powerful framework for advancing promising compounds from initial discovery to clinical development.
References
Reproducibility of Published 8-Methoxyimidazo[1,2-a]pyridine Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data on 8-Methoxyimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. By summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key biological pathways, this document aims to offer an objective resource for assessing the reproducibility of synthetic and biological findings in this area of research.
I. Synthetic Reproducibility
The synthesis of this compound derivatives typically involves the cyclization of a 2-aminopyridine precursor. Variations in reaction conditions, catalysts, and purification methods can influence yields and purity. Below is a comparison of synthetic data for closely related this compound compounds from different publications.
Table 1: Comparison of Synthetic Yields for this compound Derivatives
| Compound/Derivative | Synthetic Method | Reported Yield (%) | Reference |
| 2,6,8-substituted Imidazo[1,2-a]pyridines | Multi-step synthesis involving electrophilic aromatic substitution, cyclization, and amidation. | Not specified for individual 8-methoxy derivatives, but a series of 32 compounds were synthesized. | [Chen et al., 2023][1][2][3] |
| 8-morpholinoimidazo[1,2-a]pyrazine derivative | Not specified | 83.5% | [Creative Commons, 2017] |
| Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor | Multi-step synthesis. | Not specified for the final 8-methoxy derivative, but a series was synthesized. | [Yu et al., 2020][4][5] |
Note: Direct comparison of yields for identical this compound compounds across different studies is limited due to the structural diversity of the reported derivatives.
Experimental Protocols: Synthesis
General Procedure for the Synthesis of 2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives (adapted from Chen et al., 2023): [1][2][3]
-
Bromination of 2-aminopyridines: 2-aminopyridine derivatives undergo electrophilic aromatic substitution with N-Bromosuccinimide (NBS) in DMF to yield 2-amino-3-bromopyridine derivatives.
-
Cyclization: The resulting 2-amino-3-bromopyridine is cyclized with ethyl 3-bromopyruvate to form the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate scaffold.
-
Hydrolysis: The ester is hydrolyzed using NaOH to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is coupled with various amines using HBTU as a coupling reagent in DMF to produce the final 2,6,8-substituted imidazo[1,2-a]pyridine derivatives.
Below is a visual representation of a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 8-Methoxyimidazo[1,2-a]pyridines.
II. Spectroscopic Data Comparison
Reproducibility of spectroscopic data is crucial for structural confirmation. Here, we compare the reported NMR data for representative this compound cores.
Table 2: 1H and 13C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| Imidazo[1,2-a]pyridine | 7.95 (d, 1H), 7.55 (s, 1H), 7.50 (d, 1H), 7.10 (t, 1H), 6.75 (t, 1H) | 145.4, 125.2, 124.3, 117.5, 112.4, 108.2 | [ChemicalBook][6] |
| 2-Phenylimidazo[1,2-a]pyridine | Aromatic protons in the imidazo[1,2-a]pyridine core appear as distinct doublets (δ 7.2–8.5 ppm) | Not specified | [Benchchem][7] |
III. Biological Activity and Reproducibility
This compound derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of the PI3K/Akt/mTOR signaling pathway. The reproducibility of their biological activity is a key factor in their potential for clinical development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Table 3: Comparison of In Vitro Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |
| Compound 35 (8-methoxy substituted) | PI3Kα | T47D (Breast Cancer) | 7.9 | [Chen et al., 2023][1][2][3] |
| MCF-7 (Breast Cancer) | 9.4 | [Chen et al., 2023][1][2][3] | ||
| PI3Kα (enzymatic assay) | - | 0.150 | [Chen et al., 2023][2] | |
| Compound 15a | PI3K/mTOR | HCT116 (Colon Cancer) | Not specified, but showed significant inhibition | [Yu et al., 2020][4][5] |
| HT-29 (Colon Cancer) | Not specified, but showed significant inhibition | [Yu et al., 2020][4] | ||
| Compound 14c (8-morpholino analog) | PI3Kα | A549 (Lung Cancer) | 6.39 | [Creative Commons, 2017][8] |
| PC-3 (Prostate Cancer) | >50 | [Creative Commons, 2017][8] | ||
| MCF-7 (Breast Cancer) | 10.2 | [Creative Commons, 2017][8] | ||
| PI3Kα (enzymatic assay) | - | 1.25 | [Creative Commons, 2017][8] |
Note: The IC50 values are highly dependent on the specific substitutions on the imidazo[1,2-a]pyridine core and the cancer cell line being tested. The data highlights the potent but variable activity of this class of compounds. A direct comparison of reproducibility is challenging without identical compounds and assay conditions.
Experimental Protocols: Biological Assays
General Procedure for In Vitro Antiproliferative Activity Assay (adapted from Chen et al., 2023): [1][2][3]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) or MTT assay.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
General Procedure for PI3Kα Kinase Assay (adapted from published methods):
-
Assay Components: The assay is typically performed in a buffer containing the PI3Kα enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compounds at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP.
-
Detection: The production of the phosphorylated product (PIP3) is measured, often using a luminescence-based detection system.
-
IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.
Below is a diagram illustrating a typical workflow for evaluating the anticancer activity of these compounds.
Caption: Workflow for evaluating the anticancer activity of this compound derivatives.
IV. Conclusion
The published data on this compound derivatives demonstrate their potential as potent anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway. However, a direct assessment of the reproducibility of the published data is challenging due to the significant structural diversity among the reported compounds and variations in experimental conditions.
This guide highlights the need for standardized reporting of experimental protocols and the synthesis and testing of identical compounds across different research groups to facilitate a more robust evaluation of reproducibility. Future studies that directly aim to replicate and expand upon existing findings will be crucial for advancing this promising class of compounds towards clinical application. Researchers are encouraged to use the compiled data and methodologies presented here as a baseline for their own investigations and to contribute to a more cohesive and reproducible body of knowledge.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxyimidazo[1,2-a]pyridine and Zolpidem: A Data-Driven Perspective
A direct comparative study between 8-Methoxyimidazo[1,2-a]pyridine and the widely-prescribed hypnotic agent Zolpidem is currently hindered by the limited availability of specific pharmacodynamic and pharmacokinetic data for this compound in publicly accessible scientific literature. While Zolpidem has been extensively characterized, data on the specific 8-methoxy analog's binding affinity for GABA-A receptor subtypes, its in vivo hypnotic efficacy, and its metabolic profile are not sufficiently detailed to construct a direct, quantitative comparison.
This guide will, therefore, provide a comprehensive overview of the known properties of Zolpidem and the general pharmacological context of the imidazo[1,2-a]pyridine scaffold to which both compounds belong. Furthermore, it will outline the standard experimental protocols necessary to generate the data required for a future comparative analysis.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. This scaffold is present in drugs targeting various conditions, including insomnia, anxiety, ulcers, and cancer. Its versatility allows for substitutions at multiple positions, leading to a diverse array of pharmacological profiles. Both this compound and Zolpidem share this common structural framework.
Zolpidem: A Detailed Profile
Zolpidem is a non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its sedative effects are mediated by enhancing the effect of GABA at the receptor, leading to neuronal hyperpolarization and a decrease in neuronal excitability.
Structural and Physicochemical Properties
| Property | Zolpidem | This compound |
| Chemical Structure | N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | This compound |
| Molecular Formula | C₁₉H₂₁N₃O | C₈H₈N₂O |
| Molecular Weight | 307.39 g/mol | 148.16 g/mol |
| LogP | 2.5 | Data not available |
Pharmacodynamics
Zolpidem exhibits a selective binding profile for GABA-A receptor subtypes, with a higher affinity for receptors containing the α1 subunit.[1] This selectivity is thought to contribute to its potent hypnotic effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1]
| Parameter | Zolpidem | This compound |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Presumed positive allosteric modulator of GABA-A receptors |
| GABA-A Receptor Subtype Affinity (Ki, nM) | α1: High affinityα2, α3: ~10-fold lower affinity than α1α5: No appreciable affinity[1] | Data not available |
| Efficacy | Potent hypnotic | Data not available |
Pharmacokinetics
Zolpidem is characterized by rapid absorption and a relatively short elimination half-life, making it suitable for inducing sleep.
| Parameter | Zolpidem | This compound |
| Bioavailability | ~70%[1] | Data not available |
| Protein Binding | ~92%[1] | Data not available |
| Metabolism | Primarily hepatic via CYP3A4, CYP2C9, and CYP1A2[1] | Data not available |
| Elimination Half-life | 2-3 hours in healthy adults[1] | Data not available |
| Excretion | Primarily renal as inactive metabolites[1] | Data not available |
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative study between this compound and Zolpidem, the following experimental protocols would be essential.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue (e.g., cerebral cortex, cerebellum) or from cell lines stably expressing specific recombinant human GABA-A receptor subtypes.
-
Radioligand Binding: A competitive binding assay is performed using a radiolabeled ligand known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [³H]Flumazenil).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or Zolpidem).
-
Separation and Quantification: Bound and free radioligand are separated by rapid vacuum filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Metabolism Study
Objective: To identify the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of the test compounds.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, the assay is repeated with microsomes containing specific recombinant human CYP enzymes or in the presence of selective CYP inhibitors.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance.
In Vivo Sedative-Hypnotic Activity Assessment
Objective: To evaluate and compare the sleep-inducing (hypnotic) effects of the test compounds in an animal model.
Methodology:
-
Animal Model: Male mice or rats are commonly used.
-
Drug Administration: The test compounds (this compound and Zolpidem) and a vehicle control are administered orally or intraperitoneally at various doses.
-
Assessment of Hypnosis: The primary endpoint is the loss of righting reflex. An animal is considered to be asleep if it does not right itself within a specified time (e.g., 30 seconds) when placed on its back.
-
Parameters Measured:
-
Sleep Latency: The time from drug administration to the onset of sleep.
-
Sleep Duration: The time from the onset of sleep to the spontaneous return of the righting reflex.
-
-
Data Analysis: Dose-response curves are generated to determine the effective dose 50 (ED₅₀) for sleep induction for each compound.
Visualizing Experimental Workflows and Pathways
To facilitate understanding, the logical flow of a comparative study and the signaling pathway of GABA-A receptor modulators can be visualized using diagrams.
Caption: Workflow for a comparative pharmacological study.
Caption: GABA-A receptor signaling pathway.
Conclusion
While a definitive, data-driven comparison between this compound and Zolpidem is not currently possible due to a lack of specific data for the former, this guide provides a thorough overview of Zolpidem's pharmacological profile and the necessary experimental framework for a future comparative evaluation. The imidazo[1,2-a]pyridine scaffold remains a promising area for the development of novel central nervous system agents. Further research to characterize the pharmacological properties of specific analogs, such as this compound, is warranted to explore their potential therapeutic applications and to understand their structure-activity relationships in greater detail. Such studies would be invaluable to researchers, scientists, and drug development professionals in the quest for safer and more effective hypnotic agents.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-Methoxyimidazo[1,2-a]pyridine: A Comprehensive Guide
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 8-Methoxyimidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information for structurally similar compounds, such as (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol, can provide initial guidance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Spill Response: In the event of a spill, avoid generating dust.[4] Carefully sweep up the solid material and place it into a designated, properly labeled container for disposal.[2][4]
Hazard and Disposal Information Summary
While a specific SDS for this compound was not identified, the hazard profile of related imidazo[1,2-a]pyridine derivatives suggests that it should be handled as a hazardous substance. The following table summarizes general safety and disposal information applicable to this class of compounds.
| Parameter | Information | Source |
| Hazard Classification | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. | Inferred from related compounds[4] |
| Incompatible Materials | Bases, Amines, Oxidizing agents.[4] | [4] |
| Recommended Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] | [1] |
| Disposal Method | Treat as hazardous chemical waste. Dispose of through a licensed professional waste disposal service.[1] | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with all federal, state, and local regulations.[5][6]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.[7]
-
Segregate this waste stream from other chemical waste to prevent potentially hazardous reactions.[8] Keep solid and liquid waste in separate, clearly labeled containers.[8]
-
-
Waste Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection.[8][9] The original container is often a suitable choice.[7]
-
Affix a hazardous waste label to the container as soon as the first waste is added.[3] The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.[10]
-
-
Waste Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][10]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[4][11]
-
Keep the waste container tightly closed except when adding waste.[5]
-
-
Arranging for Disposal:
-
Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[5]
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][7]
-
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for 8-Methoxyimidazo[1,2-a]pyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of 8-Methoxyimidazo[1,2-a]pyridine in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of the chemical which could cause serious eye damage.[1][2] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves.[3] - Lab Coat: A chemically resistant lab coat, fully buttoned. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[3][4] A lab coat and proper attire provide a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] | Minimizes the inhalation of any potentially harmful vapors or aerosols. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for minimizing risk and ensuring a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[3][4]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all recommended PPE is worn correctly. This includes chemical safety goggles, a face shield, nitrile or neoprene gloves, a lab coat, long pants, and closed-toe shoes.[1][2][3][4]
-
Weighing and Transferring:
-
Handle the compound on a clean, impervious surface within the fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Avoid generating dust.
-
Close the container tightly immediately after use.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
For small spills, use an absorbent material like sand or vermiculite to contain the spill.[4]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
2. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Container: The waste container should be made of a compatible material, kept closed, and stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
